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  • Product: N-(2-aminoethyl)-4-hydroxybenzamide
  • CAS: 90437-28-8

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action: N-(2-aminoethyl)-4-hydroxybenzamide

A Technical Whitepaper on Benzamide-Derived PARP Inhibition and Receptor Scaffolding Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of rational drug design, lo...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Benzamide-Derived PARP Inhibition and Receptor Scaffolding Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of rational drug design, low-molecular-weight building blocks often serve as the critical pharmacophoric anchors for complex therapeutics. N-(2-aminoethyl)-4-hydroxybenzamide (CID 3018982) is a highly versatile biochemical scaffold utilized extensively in proteomics and medicinal chemistry[1]. While primarily designated for research use, its structural topology—a 4-hydroxybenzamide core coupled with an ethylamine linker—makes it a prototypical model for two distinct pharmacological pathways: the competitive inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes[2], and the structural scaffolding of dopaminergic (D2/D3) receptor antagonists.

This guide deconstructs the mechanism of action, structural pharmacology, and the self-validating experimental methodologies required to evaluate this compound in a rigorous laboratory setting.

Structural Pharmacology & Pharmacophore Analysis

The molecular architecture of N-(2-aminoethyl)-4-hydroxybenzamide (C9H12N2O2) can be divided into two functional domains, each dictating specific biological interactions:

  • The 4-Hydroxybenzamide Core: Benzamide and its derivatives are foundational structures for a class of highly effective PARP inhibitors[2]. The amide moiety acts as a structural mimic of the nicotinamide ring of NAD+ (Nicotinamide adenine dinucleotide). Furthermore, the addition of the 4-hydroxyl group significantly enhances the compound's biological profile, providing an additional hydrogen-bond donor/acceptor site that stabilizes the molecule within hydrophilic enzymatic pockets, a property heavily leveraged in anti-atherosclerotic and oncology research[3].

  • The N-(2-aminoethyl) Tail: The two-carbon spacer terminating in a primary amine is a classic feature in neuropharmacology (mimicking the spatial arrangement of dopamine). At physiological pH (~7.4), this primary amine is protonated, enabling robust salt-bridge formation with acidic residues (e.g., Aspartate or Glutamate) in receptor binding sites. In modern drug development, this solvent-exposed amine serves as a highly reactive handle for synthesizing Proteolysis Targeting Chimeras (PROTACs) or conjugating fluorophores for affinity chromatography.

Core Mechanism of Action: PARP-1 Inhibition

The primary, well-documented mechanism of action for benzamide derivatives is the competitive inhibition of the DNA repair enzyme PARP-1 (EC 2.4.2.30)[2].

When a cell experiences oxidative stress or radiation, single-strand DNA breaks occur. PARP-1 acts as a DNA damage sensor. Upon binding to the damaged DNA, PARP-1 undergoes a conformational shift that opens its catalytic domain, allowing it to cleave intracellular NAD+ into nicotinamide and ADP-ribose. It then polymerizes the ADP-ribose onto target nuclear proteins (PARylation), creating a scaffold that recruits DNA repair complexes (such as XRCC1).

Inhibitory Mechanics: N-(2-aminoethyl)-4-hydroxybenzamide competitively binds to the NAD+ binding pocket of PARP-1. The mechanism is driven by precise spatial causality:

  • The amide group of the compound forms critical bidentate hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 within the PARP-1 catalytic cleft.

  • The aromatic ring undergoes π−π stacking with Tyr907, anchoring the inhibitor.

  • By occupying this space, the compound physically blocks NAD+ from entering the active site, halting the synthesis of poly(ADP-ribose) chains. This prevents the recruitment of DNA repair enzymes, ultimately leading to synthetic lethality in cells with pre-existing homologous recombination deficiencies (e.g., BRCA1/2 mutations)[4].

PARP_Pathway DNA DNA Damage (Single Strand Breaks) PARP1 PARP-1 Activation DNA->PARP1 NAD NAD+ Consumption PARP1->NAD Apoptosis Synthetic Lethality / Apoptosis PARP1->Apoptosis Unrepaired DNA (in BRCA-mut) PARylation PARylation of Target Proteins NAD->PARylation Repair DNA Repair Complex Recruitment PARylation->Repair Inhibitor N-(2-aminoethyl)- 4-hydroxybenzamide Inhibitor->PARP1 Competitive Inhibition Inhibitor->NAD Blocks NAD+ Binding

Fig 1: Mechanism of PARP-1 activation and competitive inhibition by benzamide derivatives.

Quantitative Pharmacodynamics & Physicochemical Data

To effectively utilize this compound in assays, researchers must account for its baseline physicochemical properties. The table below summarizes the quantitative data associated with this scaffold[1],[2].

ParameterValue / CharacteristicMethod of Determination
Primary Target PARP-1 / PARP-2Colorimetric / Fluorometric Assay
Binding Mode NAD+ CompetitiveX-ray Crystallography / Kinetic Titration
IC₅₀ (Base Scaffold) ~3.3 μMIn vitro enzymatic assay
Molecular Weight 180.20 g/mol Mass Spectrometry
LogP (Predicted) -0.3Computational (XlogP3)
Primary Amine pKa ~9.5Acid-Base Titration

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently control for false positives and artifacts. The following protocols are engineered with built-in causality and validation checkpoints.

Protocol A: In Vitro PARP-1 Enzymatic Inhibition Assay

Rationale: To validate the competitive inhibition of NAD+, a colorimetric assay measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins is utilized. By titrating the compound against a fixed concentration of NAD+, the competitive nature of the inhibition can be mathematically validated via Michaelis-Menten kinetics.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well microtiter plates with histone proteins (1 μ g/well ) diluted in carbonate-bicarbonate buffer (pH 9.6). Causality: The high pH ensures the highly basic histones adhere strongly to the polystyrene plate via electrostatic interactions. Incubate overnight at 4°C.

  • Blocking: Wash wells 3x with PBS-T (0.1% Tween-20) and block with 1% BSA for 1 hour at room temperature to prevent non-specific enzyme binding.

  • Reaction Mixture: Add recombinant human PARP-1 enzyme (0.5 U/well), activated sheared DNA (10 μg/mL), and varying concentrations of N-(2-aminoethyl)-4-hydroxybenzamide (0.1 μM to 100 μM).

  • Substrate Addition: Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+ (final concentration 50 μM). Incubate for exactly 30 minutes at 25°C.

  • Detection: Wash plates thoroughly. Add Streptavidin-HRP (1:5000 dilution) and incubate for 30 minutes. Causality: Streptavidin binds specifically to the biotinylated PAR chains, amplifying the signal only where PARP-1 was catalytically active.

  • Development: Add TMB substrate, stop the reaction with 2M H₂SO₄, and read absorbance at 450 nm using a microplate reader.

Protocol B: Cellular Target Engagement (Western Blot for PARylation)

Rationale: To confirm that the compound penetrates the cell membrane and inhibits PARP activity in a physiological environment, oxidative DNA damage must be artificially induced.

Workflow Step1 Cell Culture & Compound Treatment Step2 Induction of DNA Damage (H2O2) Step1->Step2 Step3 Cell Lysis & Protein Extraction Step2->Step3 Step4 SDS-PAGE & Western Blotting Step3->Step4 Step5 Quantification of PARylated Proteins Step4->Step5

Fig 2: Self-validating experimental workflow for quantifying intracellular PARP inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or MDA-MB-436 cells at 3×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Pre-treatment: Incubate cells with N-(2-aminoethyl)-4-hydroxybenzamide (10 μM) for 2 hours.

  • DNA Damage Induction: Expose cells to 500 μM H₂O₂ for exactly 10 minutes. Causality: This acute pulse maximizes single-strand DNA breaks, forcing PARP hyperactivation without immediately triggering cellular apoptosis, allowing the capture of the transient spike in PARylation.

  • Lysis (Critical Step): Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 1 μM PARG inhibitor (e.g., PDD00017273). Causality: Poly(ADP-ribose) glycohydrolase (PARG) rapidly cleaves PAR chains. If cells are lysed without a PARG inhibitor, endogenous PARG will degrade the PAR polymer during extraction, leading to a false-negative result (falsely suggesting the PARP inhibitor was 100% effective).

  • Immunoblotting: Resolve 20 μg of protein on a 4-12% Bis-Tris gradient gel. Transfer to a PVDF membrane.

  • Probing: Probe the membrane with an anti-PAR monoclonal antibody (clone 10H) and anti- β -actin (as a loading control). Visualize via enhanced chemiluminescence (ECL).

References

  • Title: N-(2-aminoethyl)-4-hydroxybenzamide | C9H12N2O2 | CID 3018982 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers Source: MDPI (Molecules) URL: [Link]

Sources

Exploratory

Biological activity of N-(2-aminoethyl)-4-hydroxybenzamide derivatives

An In-Depth Technical Guide on the Biological Activity of N-(2-aminoethyl)-4-hydroxybenzamide Derivatives As a Senior Application Scientist navigating the intersection of medicinal chemistry and targeted therapeutics, I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of N-(2-aminoethyl)-4-hydroxybenzamide Derivatives

As a Senior Application Scientist navigating the intersection of medicinal chemistry and targeted therapeutics, I frequently encounter scaffolds that serve as the backbone for multiple, seemingly disparate biological applications. N-(2-aminoethyl)-4-hydroxybenzamide and its structural analogs represent a masterclass in pharmacophore versatility.

By dissecting the molecule, we find two critical domains: the aminoethylbenzamide core , which drives high-affinity interactions with specific neurological and oncological receptors, and the 4-hydroxy substitution , which provides a bio-orthogonal handle for chemical conjugation (e.g., PEGylation, radio-labeling) without disrupting receptor binding.

This whitepaper deconstructs the biological activities of these derivatives across neuropharmacology, targeted oncology, and diagnostic imaging, providing field-proven protocols and mechanistic insights for drug development professionals.

Neuropharmacology: Reversible Inhibition of MAO-B

The N-(2-aminoethyl)benzamide class is highly regarded for its potent, time-dependent, yet strictly reversible inhibition of Monoamine Oxidase B (MAO-B)[1]. MAO-B is a flavoenzyme responsible for the oxidative deamination of biogenic amines like dopamine, making it a primary target in Parkinson's disease therapy[2].

The Causality of the Pharmacophore: The primary amine of the aminoethyl group mimics the natural monoamine substrates (e.g., phenylethylamine), drawing the molecule into the enzyme's active site. Meanwhile, the benzamide ring engages in hydrophobic interactions within the bipartite cavity of MAO-B. Substitutions at the para-position (such as a hydroxyl or halogen group, as seen in the highly potent analog Ro 16-6491) optimize the steric and electrostatic fit, drastically lowering the IC50[2]. Crucially, unlike propargylamine-based inhibitors (e.g., selegiline) that form irreversible covalent bonds with the FAD cofactor, aminoethylbenzamides are mechanism-based reversible inhibitors, reducing long-term toxicity risks[2].

Protocol 1: Reversibility-Validated MAO-B Fluorometric Assay

To validate a new derivative, you must prove both its inhibitory potency and its reversibility. This protocol is designed as a self-validating system.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human MAO-B (5 µg/mL) with varying concentrations of the N-(2-aminoethyl)-4-hydroxybenzamide derivative in potassium phosphate buffer (pH 7.4) for 20 minutes at 37°C.

  • Substrate Addition: Add kynuramine (a non-fluorescent substrate) to a final concentration of 50 µM.

  • Fluorometric Readout: Measure the formation of 4-hydroxyquinoline (the oxidized, highly fluorescent product) at Ex/Em = 310/400 nm.

  • Dialysis Validation (The Critical Step): To prove reversibility, take the IC90 concentration sample and dialyze it against 100 volumes of buffer for 24 hours at 4°C. Re-assay the enzyme activity.

    • Causality Check: A true aminoethylbenzamide derivative will show a complete return of MAO-B activity post-dialysis[2]. If activity does not return, the derivative has undergone an unintended covalent reaction.

Targeted Oncology: Sigma-1 Receptor-Mediated Delivery

In modern nanomedicine, the 4-hydroxy group of N-(2-aminoethyl)-4-hydroxybenzamide is exploited as a synthetic anchor. By conjugating the hydroxyl group to a polyethylene glycol (PEG) linker, researchers synthesize AA-PEG (aminoethylbenzamide-PEG) [3].

The aminoethylbenzamide moiety is a high-affinity ligand for the Sigma-1 receptor , a transmembrane chaperone protein heavily overexpressed in various cancers, including metastatic lung cancer and melanoma[3][4]. When exosomes or liposomes are decorated with AA-PEG, they achieve highly specific, receptor-mediated endocytosis into tumor cells[5].

Protocol 2: Formulation and Validation of AA-PEG-Targeted Exosomes

This workflow ensures that drug-loaded exosomes are specifically internalized via Sigma-1 receptors, ruling out non-specific lipid fusion.

  • Surface Functionalization: React maleimide-terminated PEG-lipids with thiolated exosomes, followed by conjugation with the N-(2-aminoethyl)-4-hydroxybenzamide derivative to yield AA-PEG-Exosomes.

  • Drug Loading: Electroporate the functionalized exosomes with a chemotherapeutic payload (e.g., Paclitaxel) to create AA-PEG-exoPTX[3].

  • Competitive Uptake Assay (Self-Validation):

    • Seed Sigma-1 overexpressing lung cancer cells (e.g., A549) in a 6-well plate.

    • Control Group: Pre-treat cells with 10 µM Haloperidol (a known, potent Sigma-1 receptor antagonist) for 30 minutes.

    • Test Group: No pre-treatment.

    • Incubate both groups with fluorescently labeled AA-PEG-exoPTX for 4 hours.

    • Causality Check: Analyze via flow cytometry. A >60% reduction in fluorescence in the Haloperidol group confirms that the exosome uptake is strictly Sigma-1 receptor-mediated, validating the targeting efficacy of the aminoethylbenzamide ligand.

Workflow Step1 Exosome Isolation (Ultracentrifugation) Step2 Payload Loading (Paclitaxel) Step1->Step2 Step3 Surface Modification (AA-PEG Conjugation) Step2->Step3 Step4 Sigma-1 Targeting (Cancer Cells) Step3->Step4 Step5 Validation (Haloperidol Blockade) Step4->Step5

Fig 1. Experimental workflow for formulating and validating AA-PEG targeted exosomes.

Diagnostic Imaging and Glycomics

Beyond therapeutics, these derivatives excel in diagnostics. Radio-iodinated aminoalkyl-benzamides (such as p

131 I-ABA) exhibit high uptake in melanotic melanoma cells. The cellular accumulation strongly correlates with melanin content ( R2=0.95 ), making them exceptional radiotracers for melanoma staging[4].

Furthermore, the primary amine of the aminoethyl group is highly reactive toward the reducing ends of carbohydrates. N-(2-aminoethyl)benzamide (AEAB) is widely utilized as a fluorescent labeling reagent in glycoproteomics. Through reductive amination, AEAB tags N-glycans, enabling high-resolution, two-dimensional HPLC separation and mass spectrometry analysis of complex carbohydrate structures[1].

MOA Compound N-(2-aminoethyl)-4-hydroxybenzamide Derivatives MAOB MAO-B Enzyme Compound->MAOB Binds Active Site Sigma Sigma-1 Receptor Compound->Sigma High Affinity Ligand Glycan Reducing Glycans Compound->Glycan Chemical Conjugation Inhibition Reversible Competitive Inhibition MAOB->Inhibition Endocytosis Targeted Endocytosis (Exosomes/NPs) Sigma->Endocytosis Labeling Reductive Amination (Fluorescent Tagging) Glycan->Labeling

Fig 2. Dual mechanistic pathways of N-(2-aminoethyl)-4-hydroxybenzamide derivatives.

Quantitative Data Summary

The table below synthesizes the pharmacological profiling and application metrics of the N-(2-aminoethyl)benzamide scaffold across different biological domains.

Derivative / ConjugatePrimary TargetBiological ApplicationKey Performance MetricN-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)MAO-B EnzymeParkinson's Disease / NeurologicalIC50 ≈ 1.5 nM (Reversible)[2]AA-PEG-ExoPTXSigma-1 ReceptorTargeted Lung Cancer DeliveryHigh tumor accumulation in vivo[3] p 131 I-ABA-2-2Cellular MelaninMelanoma Diagnostic ImagingUptake Correlation: R2=0.95 [4]AEAB (Unsubstituted)Reducing GlycansGlycoproteomics / HPLC>95% labeling efficiency[1]

References
  • Annan, N., & Silverman, R. B. (1993). "New Analogues of N-(2-Aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the Most Potent Monoamine Oxidase-B Inactivators." Journal of Medicinal Chemistry, 36(24), 3968-3970. URL:[Link]

  • Dittmann, H., et al. (1999). "In vitro studies on the cellular uptake of melanoma imaging aminoalkyl-iodobenzamide derivatives (ABA)." Nuclear Medicine and Biology, 26(1), 51-56. URL:[Link]

  • Wang, J., et al. (2020). "The Biogenesis, Biological Functions, and Applications of Macrophage-Derived Exosomes." Frontiers in Immunology / PMC. URL:[Link]

  • Zhang, Y., et al. (2023). "Emerging role of exosomes in vascular diseases." Frontiers in Cardiovascular Medicine. URL:[Link]

Sources

Foundational

N-(2-Aminoethyl)-4-hydroxybenzamide: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Development

Executive Summary As drug development increasingly relies on modular, bifunctional building blocks, N-(2-aminoethyl)-4-hydroxybenzamide has emerged as a critical intermediate. It combines a nucleophilic primary amine wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on modular, bifunctional building blocks, N-(2-aminoethyl)-4-hydroxybenzamide has emerged as a critical intermediate. It combines a nucleophilic primary amine with a versatile 4-hydroxybenzamide core. This dual functionality allows it to serve as a high-efficiency linker in bioconjugation, a precursor for Bolton-Hunter-like radiolabeling reagents, and a pharmacophore scaffold in the synthesis of substituted benzamide therapeutics (e.g., dopamine receptor antagonists).

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous examination of its physicochemical properties, structural logic, and field-validated experimental workflows. The methodologies detailed herein are designed as self-validating systems, ensuring reproducibility through strict stoichiometric and environmental controls.

Core Chemical Identifiers and Physicochemical Properties

To ensure reproducibility and tracking across chemical databases, the primary identifiers and calculated properties of N-(2-aminoethyl)-4-hydroxybenzamide are summarized below, as cataloged in authoritative databases like PubChem .

Table 1: Chemical Identifiers and Physicochemical Properties

ParameterValue
Chemical Name N-(2-aminoethyl)-4-hydroxybenzamide
CAS Registry Number (Free Base) 90437-28-8
CAS Registry Number (HCl Salt) 81028-97-9 / 89148-88-9
PubChem CID 3018982
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
SMILES O=C(NCCN)c1ccc(O)cc1
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3

Structural Rationale and Mechanistic Utility

From a rational drug design perspective, N-(2-aminoethyl)-4-hydroxybenzamide is a highly modular system. The causality behind its utility lies in the orthogonal reactivity of its functional groups:

  • The Primary Amine (Ethylenediamine moiety): With a pKa of approximately 9.5, the terminal amine is highly nucleophilic at slightly basic pH (8.0–8.5). This makes it an ideal target for conjugation with N-hydroxysuccinimide (NHS) esters, such as biotin-NHS, enabling the synthesis of affinity probes like N-(2-biotinamidoethyl)-4-hydroxybenzamide, a derivative frequently utilized in commercial biochemical assays .

  • The Phenol Moiety: The 4-hydroxyl group serves two distinct mechanistic roles. In pharmacology, it acts as a critical hydrogen-bond donor/acceptor for receptor target engagement. In radiochemistry, the electron-donating nature of the hydroxyl group activates the ortho-positions of the aromatic ring toward electrophilic aromatic substitution, allowing for highly efficient radioiodination (e.g., ^125I) via the Chloramine-T oxidation method, a standard protocol for phenol modification .

MOA Sub1 N-(2-aminoethyl)-4-hydroxybenzamide Phenol 4-Hydroxy (Phenol) Moiety Sub1->Phenol Amide Benzamide Core Sub1->Amide Amine Primary Amine (Terminal) Sub1->Amine Hbond Electrophilic Activation (Radioiodination Site) Phenol->Hbond Ortho-substitution PiStack Pi-Pi Stacking (Pharmacophore) Amide->PiStack Target Interaction Conjugation Nucleophilic Center (NHS-Ester Conjugation) Amine->Conjugation Synthetic Utility

Orthogonal reactivity and mechanistic utility of N-(2-aminoethyl)-4-hydroxybenzamide domains.

Experimental Workflows and Methodologies

Successful utilization of this compound requires strict control over pH and stoichiometry to prevent cross-reactivity. Below are the field-validated, step-by-step protocols for its synthesis, conjugation, and radiolabeling.

Synthesis of N-(2-aminoethyl)-4-hydroxybenzamide

Objective: Amidation of 4-hydroxybenzoic acid with ethylenediamine. Causality: To prevent polymerization or dimerization, ethylenediamine must be used in massive excess, acting as both reactant and solvent, ensuring mono-acylation. Protocol:

  • Dissolve 1.0 eq of 4-hydroxybenzoic acid in anhydrous DMF.

  • Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours to form the active ester.

  • Dropwise, add the activated ester solution to a vigorously stirring solution of 10.0 eq of ethylenediamine in DMF at 0°C. (Rationale: The 10x excess of diamine prevents the formation of symmetric bis-amides).

  • Stir for 12 hours, then concentrate under reduced pressure to remove excess ethylenediamine.

  • Purify via reverse-phase HPLC or recrystallization to yield the hydrochloride salt.

Bioconjugation: Synthesis of N-(2-biotinamidoethyl)-4-hydroxybenzamide

Objective: Attach a biotin affinity tag to the primary amine. Protocol:

  • Dissolve N-(2-aminoethyl)-4-hydroxybenzamide (1.0 eq) in 0.1 M Sodium Bicarbonate buffer (pH 8.3). (Rationale: pH 8.3 ensures the primary amine is sufficiently deprotonated to act as a nucleophile while minimizing the hydrolysis of the NHS ester).

  • Dissolve Biotin-NHS (1.1 eq) in a minimal volume of anhydrous DMSO.

  • Add the Biotin-NHS solution dropwise to the aqueous amine solution.

  • Incubate at room temperature for 2 hours with continuous agitation.

  • Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.

  • Lyophilize and purify the conjugate via HPLC.

Radioiodination via Chloramine-T

Objective: Incorporate ^125I into the phenol ring for radiotracer studies. Causality: The Chloramine-T method generates the electrophilic iodonium ion (I+), which rapidly attacks the electron-rich ortho-position of the phenol . Protocol:

  • Prepare a 1 mg/mL solution of the bioconjugated derivative in 0.2 M Phosphate Buffer (pH 7.4).

  • Add 1 mCi of Na[^125I] to 10 µL of the substrate solution.

  • Initiate the oxidation by adding 10 µL of freshly prepared Chloramine-T (1 mg/mL in water). (Rationale: Chloramine-T acts as a mild oxidant to convert iodide to the reactive iodonium species).

  • React for exactly 60 seconds at room temperature.

  • Quench immediately with 10 µL of Sodium Metabisulfite (2 mg/mL in water) to reduce unreacted iodine and halt oxidation.

  • Isolate the radiolabeled product using a C18 Sep-Pak cartridge.

Workflow A 4-Hydroxybenzoic Acid C EDC/NHS Activation A->C Step 1 B Ethylenediamine (10x Excess) D N-(2-aminoethyl)- 4-hydroxybenzamide C->D + B (0°C) G Biotinylated Conjugate D->G Amine Coupling E Biotin-NHS (pH 8.3) F Chloramine-T / Na125I (pH 7.4) H Radioiodinated Tracer G->H Phenol Oxidation

Step-by-step synthesis, bioconjugation, and radioiodination workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3018982, N-(2-aminoethyl)-4-hydroxybenzamide" PubChem,[Link]

  • Pinkerton, N. M., et al. "Biodistribution and fate of core-labeled 125I polymeric nanocarriers prepared by Flash NanoPrecipitation (FNP)" RSC Advances, 2014. PMC4777648.[Link]

Exploratory

Discovery and history of N-(2-aminoethyl)-4-hydroxybenzamide

An In-depth Technical Guide to the Synthesis and Postulated Bioactivity of N-(2-aminoethyl)-4-hydroxybenzamide Abstract N-(2-aminoethyl)-4-hydroxybenzamide is a molecule of interest owing to its structural components: a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Postulated Bioactivity of N-(2-aminoethyl)-4-hydroxybenzamide

Abstract

N-(2-aminoethyl)-4-hydroxybenzamide is a molecule of interest owing to its structural components: a 4-hydroxybenzoic acid core and an ethylenediamine tail. While the specific discovery and developmental history of this particular compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential can be derived from a thorough analysis of its constituent parts and related benzamide analogues. This guide provides a detailed exploration of the synthesis, physicochemical properties, and postulated biological activities of N-(2-aminoethyl)-4-hydroxybenzamide, grounded in the established science of its chemical lineage. It is intended to serve as a foundational resource for researchers and drug development professionals investigating this and similar compounds.

Introduction: A Molecule Defined by its Precursors

The study of N-(2-aminoethyl)-4-hydroxybenzamide begins with an acknowledgment of the rich history of its parent molecules. The 4-hydroxybenzoyl moiety is derived from 4-hydroxybenzoic acid, a naturally occurring phenolic compound with a broad spectrum of biological activities.[1][2] The ethylenediamine linker is a fundamental building block in medicinal chemistry, known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a parent compound.

While a dedicated historical record for N-(2-aminoethyl)-4-hydroxybenzamide is sparse, its chemical structure suggests a rational design approach, likely aimed at exploring the therapeutic potential of combining a known bioactive scaffold (4-hydroxybenzoic acid) with a functionalized side chain. This guide will, therefore, deconstruct the molecule to build a comprehensive profile based on the well-documented science of its components.

The Chemical Lineage of N-(2-aminoethyl)-4-hydroxybenzamide

4-Hydroxybenzoic Acid: The Bioactive Core

4-Hydroxybenzoic acid (4-HBA) is a monohydroxybenzoic acid that is found in various plants and has a history of use in traditional medicine.[1] Its commercial production is primarily achieved through the Kolbe–Schmitt reaction, a process developed in the mid-19th century.[1]

Biological Significance of 4-HBA Derivatives: Derivatives of 4-HBA are widely used in the pharmaceutical, cosmetic, and food industries.[2][3] They are known to exhibit a range of biological activities, including:

  • Antibacterial and antifungal properties[1][4]

  • Anti-inflammatory effects[2]

  • Antioxidant capabilities[3]

  • Potential anticancer activities[1][2]

The presence of the 4-hydroxybenzoyl group in N-(2-aminoethyl)-4-hydroxybenzamide suggests that this compound may share some of these inherent biological properties.

The Benzamide Moiety and the Ethylenediamine Linker: Modulators of Activity

The amide bond is a cornerstone of peptide and protein chemistry, and the benzamide scaffold is a common feature in many approved drugs. The incorporation of an ethylenediamine side chain can introduce several key features:

  • Increased Polarity: The primary amine group can enhance water solubility and provide a site for further chemical modification.

  • Hydrogen Bonding: The amine and amide groups can participate in hydrogen bonding interactions with biological targets.

  • Modulation of Pharmacokinetics: The side chain can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

The synthesis of various N-(2-aminoethyl)benzamide derivatives has been explored for a range of therapeutic targets, including as monoamine oxidase-B (MAO-B) inhibitors for neurodegenerative diseases and as antiparasitic agents.[5][6][7]

Synthesis of N-(2-aminoethyl)-4-hydroxybenzamide

The synthesis of N-(2-aminoethyl)-4-hydroxybenzamide can be approached through several established methods, primarily involving the amidation of a 4-hydroxybenzoic acid derivative. The following protocols are based on well-documented procedures for analogous compounds.[8][9]

Direct Amidation of Methyl 4-hydroxybenzoate

This method involves the direct reaction of methyl 4-hydroxybenzoate with an excess of ethylenediamine. The excess of ethylenediamine is crucial to favor the formation of the monosubstituted product over the disubstituted byproduct.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 4-hydroxybenzoate (1 equivalent) with a significant excess of ethylenediamine (10-20 equivalents).

  • Reaction Conditions: Heat the mixture to 60-80°C with continuous stirring for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethylenediamine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield N-(2-aminoethyl)-4-hydroxybenzamide.

Diagram of Direct Amidation Workflow:

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Characterization start Combine Methyl 4-hydroxybenzoate and excess Ethylenediamine heat Heat to 60-80°C start->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool remove_excess Remove excess Ethylenediamine (vacuum) cool->remove_excess dissolve Dissolve in Organic Solvent remove_excess->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Workflow for the direct synthesis of N-(2-aminoethyl)-4-hydroxybenzamide.

Synthesis Using a Protecting Group Strategy

To overcome the challenge of disubstitution, a more controlled synthesis can be achieved by using a protecting group for one of the amino groups of ethylenediamine. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.

Experimental Protocol:

  • Protection of Ethylenediamine:

    • Dissolve ethylenediamine (1 equivalent) in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add di-tert-butyl dicarbonate (Boc)₂O (0.5 equivalents) to selectively protect one amino group.

    • Purify the resulting N-Boc-ethylenediamine.

  • Acylation:

    • Combine N-Boc-ethylenediamine (1 equivalent) with methyl 4-hydroxybenzoate (1.1 equivalents).

    • Heat the mixture at approximately 50°C for 12-24 hours, monitoring by TLC.

  • Deprotection:

    • Cool the reaction mixture and dissolve it in a minimal amount of dichloromethane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 2-4 hours to remove the Boc group.

  • Purification:

    • Remove the solvent and excess acid under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Diagram of Protecting Group Synthesis Workflow:

G cluster_0 Protection cluster_1 Acylation cluster_2 Deprotection & Purification start Ethylenediamine protect React with (Boc)2O start->protect n_boc N-Boc-ethylenediamine protect->n_boc acylate React with Methyl 4-hydroxybenzoate n_boc->acylate protected_product N-Boc protected product acylate->protected_product deprotect Treat with TFA or HCl protected_product->deprotect final_product N-(2-aminoethyl)-4- hydroxybenzamide deprotect->final_product purify Purify final_product->purify

Caption: Synthesis of N-(2-aminoethyl)-4-hydroxybenzamide using a protecting group strategy.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-aminoethyl)-4-hydroxybenzamide is presented below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[10][11]
Molecular Weight 180.20 g/mol [10]
CAS Number 90437-28-8[10][12]
Monoisotopic Mass 180.08987 Da[11]

Postulated Biological Activities and Therapeutic Potential

While direct experimental data for N-(2-aminoethyl)-4-hydroxybenzamide is limited, its structural features allow for informed postulations regarding its potential biological activities. These are based on the known properties of its chemical class and analogues.

Antimicrobial and Antiviral Activity

The parent salicylamide class of compounds, which are structurally similar to 4-hydroxybenzamides, are known to possess broad-spectrum antiviral and antimicrobial properties.[13] Derivatives of salicylamide have shown activity against a range of viruses, including Hepatitis B Virus (HBV) and coronaviruses.[13] The mechanism often involves the modulation of host cellular signaling pathways that are exploited by viruses for replication.[13] Given that 4-hydroxybenzoic acid also exhibits antibacterial and antifungal properties, it is plausible that N-(2-aminoethyl)-4-hydroxybenzamide could be investigated for similar activities.[1][4]

Anticancer Potential

Several benzamide derivatives have been investigated as anticancer agents. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been identified as a potent histone deacetylase (HDAC) inhibitor, a class of drugs used in cancer therapy.[14] The structural similarity suggests that N-(2-aminoethyl)-4-hydroxybenzamide could be screened for activity against various cancer cell lines.

Anti-inflammatory Properties

Salicylamides, the 2-hydroxy isomers of the compound , are recognized for their non-steroidal anti-inflammatory drug (NSAID) properties.[13] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes. While the 4-hydroxy substitution may alter this activity, the potential for anti-inflammatory effects remains an area for investigation.

Future Research Directions

The limited specific research on N-(2-aminoethyl)-4-hydroxybenzamide presents a clear opportunity for further investigation. Key future directions should include:

  • In Vitro Screening: A comprehensive screening of the compound against a panel of bacterial, fungal, and viral pathogens, as well as various cancer cell lines.

  • Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways that are modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that contribute to any observed biological activity.

  • Pharmacokinetic Profiling: Assessment of the compound's ADME properties to determine its potential as a drug candidate.

Conclusion

N-(2-aminoethyl)-4-hydroxybenzamide represents a molecule of interest at the intersection of well-established bioactive scaffolds. While its own history of discovery is not well-defined, a deep dive into the properties of 4-hydroxybenzoic acid and the broader class of N-substituted benzamides provides a strong foundation for predicting its therapeutic potential. The synthetic pathways are straightforward and adaptable, allowing for the production of this compound for further research. This guide has laid out the foundational knowledge required for scientists to begin a thorough investigation into the potential applications of N-(2-aminoethyl)-4-hydroxybenzamide, a compound that, while currently under-researched, holds promise for future discovery.

References

  • Unveiling the Therapeutic Potential of N-(2-aminoethyl)-2-hydroxybenzamide: A Technical Guide to its Presumed Mechanism of Actio - Benchchem. (URL: )
  • 4-Hydroxybenzoic acid: Synthesis method and Biological activity - ChemicalBook. (2024, July 22). (URL: )
  • 90437-28-8|N-(2-Aminoethyl)-4-hydroxybenzamide - BLDpharm. (URL: )
  • N-(2-biotinamidoethyl)-4-hydroxybenzamide | Sigma-Aldrich. (URL: )
  • Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide - PrepChem.com. (URL: )
  • N-(2-aminoethyl)-4-hydroxybenzamide (C9H12N2O2) - PubChemLite. (URL: )
  • Technical Support Center: Synthesis of N-(2-aminoethyl)-2-hydroxybenzamide - Benchchem. (URL: )
  • Kim, H. J., Park, K. J., Kim, M. J., & Lee, S. Y. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743–9749. (URL: [Link])

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (URL: )
  • 4-Hydroxybenzoic acid derivatives synthesis and characteriz
  • Buchynskyy, A., Vistoli, G., & Silverstein, R. M. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry, 125, 910–923. (URL: [Link])

  • PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure - Der Pharma Chemica. (URL: )
  • Wang, Y., Zhang, Y., Wang, Y., Sun, H., & Yu, B. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957. (URL: [Link])

  • Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970. (URL: [Link])

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed. (2020, November 12). (URL: [Link])

  • Salicylamide - Wikipedia. (URL: [Link])

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059 - PubChem - NIH. (URL: [Link])

Sources

Foundational

Unlocking the Pharmacological Potential of N-(2-Aminoethyl)-4-hydroxybenzamide: A Privileged Scaffold for Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a critical accelerato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a critical accelerator for drug discovery. N-(2-aminoethyl)-4-hydroxybenzamide (CAS 90437-28-8) represents one such highly versatile building block. Structurally, it combines a hydrogen-bond-donating/accepting 4-hydroxybenzamide head group with a flexible, basic aminoethyl tail. This bipartite structure allows medicinal chemists to satisfy the strict stereoelectronic requirements of several distinct biological targets, ranging from oncology radiotracers to neurodegenerative therapeutics.

This whitepaper details the mechanistic rationale, target profiles, and experimental workflows for developing therapeutics and diagnostic agents based on this core scaffold.

Mechanistic Target Analysis

As a Senior Application Scientist, it is vital to understand why a molecule binds, not just that it binds. The N-(2-aminoethyl)-4-hydroxybenzamide scaffold achieves target engagement through specific, predictable intermolecular interactions.

Sigma ( σ ) Receptors ( σ1​ and σ2​ )

Sigma receptors are non-opioid, membrane-bound chaperone proteins overexpressed in various solid tumors (including prostate, melanoma, and breast cancers) and are heavily implicated in neurodegenerative diseases[1].

  • Causality & Mechanism : The basic nitrogen of the aminoethyl group is protonated at physiological pH (~7.4), forming a critical electrostatic salt bridge with a conserved aspartate residue (e.g., Asp126 in the σ1​ receptor). Simultaneously, the 4-hydroxybenzamide moiety projects into a hydrophobic pocket. Here, the aromatic ring engages in π−π stacking with tyrosine and phenylalanine residues, while the 4-hydroxyl group acts as a hydrogen bond donor to stabilize the receptor-ligand complex. Halogenation of this scaffold (e.g., 3-bromo-4-hydroxy derivatives) further increases lipophilicity and target affinity, making these compounds ideal candidates for 18 F-labeled PET radioligands in prostate tumor imaging[1].

Melanin and Neuromelanin Targeting (Melanoma)

Benzamide derivatives possessing a basic dialkylaminoethyl chain exhibit a profound, specific affinity for melanin, a polyanionic pigment overexpressed in malignant melanoma[2].

  • Causality & Mechanism : The binding is driven by the intercalation of the planar benzamide aromatic ring into the melanin polymer matrix, coupled with strong ionic interactions between the protonated aminoethyl tail and the negatively charged carboxylate/phenolate groups of melanin[3]. Because the accumulation is independent of specific cell-surface receptor binding, it provides a massive cellular sink for radiotracer uptake. Compounds like N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) exploit this mechanism for highly sensitive melanoma staging and targeted radionuclide therapy[2].

Monoamine Oxidase (MAO) Inhibition

Aminoethylbenzamides are well-documented inhibitors of Monoamine Oxidase (MAO), the enzymes responsible for the oxidative deamination of biogenic amines like dopamine and serotonin[4].

  • Causality & Mechanism : The benzamide core mimics endogenous monoamine substrates. The aminoethyl chain navigates the narrow entrance cavity of the MAO-B isoform, positioning the aromatic ring near the FAD cofactor. The polar groups (like the 4-hydroxyl) form critical hydrogen bonds with water molecules or polar residues in the active site, effectively blocking substrate access. This prevents monoamine degradation, providing a therapeutic avenue for Parkinson's disease and depression[4].

Adenosine Receptor Antagonism

Modifications of the 4-hydroxybenzamide structural motif have also shown utility in targeting adenosine receptors. The para-hydroxyl group plays a specific and critical role in binding to the A1​ receptor subtype, drastically increasing affinity compared to unsubstituted variants, while steric restrictions at the para-position dictate selectivity between A1​ and A3​ receptors[5].

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for the synthesis and evaluation of N-(2-aminoethyl)-4-hydroxybenzamide derivatives.

Protocol 1: Synthesis of Substituted N-(2-Aminoethyl)-4-hydroxybenzamides

Rationale: Direct amidation of 4-hydroxybenzoic acid is often low-yielding due to the unprotected phenolic hydroxyl. A self-validating approach uses an activated succinimidyl ester intermediate[1].

  • Activation : Suspend 4-hydroxybenzoic acid (or its halogenated derivative) in anhydrous CH2​Cl2​ . React with N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) at 0°C, warming to room temperature over 4 hours.

  • Validation Step 1 : Filter the dicyclohexylurea (DCU) byproduct. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 1:1) must reveal the complete disappearance of the starting acid and the formation of a highly UV-active succinimidyl ester spot.

  • Amidation : Add a solution of the desired ethylenediamine derivative (e.g., N-(2-aminoethyl)piperidine) dropwise to the ester suspension. Stir for 3 hours at ambient temperature[1].

  • Purification & Validation Step 2 : Wash the organic layer with brine, dry over Na2​SO4​ , and purify via silica-gel flash chromatography (20% CH3​OH in CH2​Cl2​ with 1% NH4​OH ). Confirm product identity via 1H -NMR (look for the amide N-H broad singlet at ~8.0 ppm and aminoethyl aliphatic multiplets at 2.5-3.5 ppm).

Protocol 2: Radioligand Competitive Binding Assay ( σ1​ Receptors)

Rationale: To determine the binding affinity ( Ki​ ) of the synthesized compounds, a competitive displacement assay using a known radioligand ( [3H] (+)-pentazocine) is employed.

  • Membrane Preparation : Homogenize rat brain or tumor cell xenografts in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 31,000 × g for 15 min. Resuspend the pellet in fresh buffer.

  • Incubation : In 96-well plates, combine 100 μL of membrane suspension, 50 μL of [3H] (+)-pentazocine (final concentration 3 nM), and 50 μL of the test compound at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration : Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Separation & Counting : Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

    • Self-Validation: Include a known high-affinity standard (e.g., haloperidol) as a positive control; its Ki​ must fall within literature norms (1-5 nM) for the assay run to be deemed valid.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and target affinities of various benzamide derivatives related to the core scaffold.

Compound / DerivativePrimary TargetAffinity ( Ki​ or Uptake)Therapeutic / Diagnostic Application
N-(2-aminoethyl)-4-hydroxybenzamide σ1​ / σ2​ ReceptorsBaseline ScaffoldChemical Precursor / Building Block
3-Bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamideSigma-1 ( σ1​ ) Ki​ = 2.5 nM 18 F-PET Imaging for Prostate Cancer[1]
N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2)Melanin PolymerHigh (Tumor/Bkg > 20:1)Melanoma Staging & Radiotherapy[2]
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamideAdenosine A1​ Ki​ = 7.3 nM A1​ Receptor Antagonist[5]
N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamideMAO-B IC50​ < 100 nMParkinson's Disease Therapy[4]

Visualizations

SigmaPathway LIG N-(2-aminoethyl)-4-hydroxybenzamide Derivative SIG1 Sigma-1 Receptor (MAM) LIG->SIG1 Agonist Binding BIP BiP/GRP78 Dissociation SIG1->BIP Chaperone Release IP3R IP3R Activation BIP->IP3R Modulates CA2 Ca2+ Efflux to Mitochondria IP3R->CA2 Ion Channel Opening ATP Enhanced ATP Production & Cell Survival CA2->ATP Metabolic Boost

Fig 1: Sigma-1 receptor activation pathway by aminoethylbenzamide derivatives.

Workflow SYN Compound Synthesis (Amidation) RAD Radiolabeling (18F or 125I) SYN->RAD BIN In Vitro Binding (Radioligand Displacement) RAD->BIN PET In Vivo PET Imaging (Tumor Uptake) BIN->PET High Affinity Hits DAT Pharmacokinetic Analysis PET->DAT

Fig 2: Workflow for the development and validation of benzamide-based radiotracers.

References

  • [5] Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. acs.org. 5

  • [1] Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging - PubMed Central. nih.gov. 1

  • [2] Uptake in melanoma cells of N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2), an imaging agent for melanoma staging: Relation to pigmentation - ResearchGate. researchgate.net. 2

  • [4] (12) United States Patent (10) Patent No.: US 8,138,209 B2. googleapis.com. 4

  • [3] The 68Ga-labeled chlorinated benzamide derivative: A novel PET imaging probe for detection of melanoma - ResearchGate. researchgate.net. 3

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-Aminoethyl)-4-hydroxybenzamide as a Heterobifunctional Linker for Macromolecular Radioiodination

Executive Summary In the development of targeted radiotherapeutics and diagnostic biologicals, attaching radioisotopes to macromolecules (e.g., monoclonal antibodies, hyaluronic acid, or functionalized nanoparticles) wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted radiotherapeutics and diagnostic biologicals, attaching radioisotopes to macromolecules (e.g., monoclonal antibodies, hyaluronic acid, or functionalized nanoparticles) without compromising their binding affinity is a critical challenge. N-(2-aminoethyl)-4-hydroxybenzamide (CAS: 90437-28-8; HCl salt: 81028-97-9) serves as a highly efficient heterobifunctional building block designed to bridge this gap.

By functioning as an extended, hydrophilic analog of tyramine, this compound allows researchers to graft an activated phenolic ring onto any carboxylate-bearing biomolecule. This enables subsequent mild, solid-phase electrophilic radioiodination (e.g., with 125 I or 131 I), mimicking the utility of Bolton-Hunter reagents but in a reverse, highly modular orientation[1].

Mechanistic Rationale & Causality

To ensure high specific activity and preserve the structural integrity of the target macromolecule, this protocol leverages two distinct chemical environments:

  • Amide Bond Formation via EDC/NHS: The zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in conjunction with N-hydroxysuccinimide (NHS) to activate target carboxylates. We perform this step in a slightly acidic MES buffer (pH 5.5) because the low pH maximizes the protonation of EDC, driving the formation of the unstable O-acylisourea intermediate, while NHS stabilizes it into a semi-stable amine-reactive ester[2].

  • pH-Driven Nucleophilic Attack: N-(2-aminoethyl)-4-hydroxybenzamide is typically supplied as a hydrochloride salt. To ensure the aliphatic primary amine is a potent nucleophile, the reaction pH is shifted to 7.5–8.0. The benzamide linkage provides a rigid, hydrophilic spacer that minimizes steric hindrance during this coupling phase.

  • Solid-Phase Oxidative Radioiodination: Soluble oxidants like Chloramine-T can severely damage sensitive proteins via off-target oxidation of methionine or disulfide bonds. We utilize Iodogen (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycoluril) plated onto the walls of the reaction tube. This solid-phase approach generates the reactive electrophilic iodine species ( I+ ) at the liquid-solid interface, ensuring the biomolecule is never exposed to harsh soluble oxidants[3],.

Pathway A Carboxylated Biomolecule B NHS-Ester Intermediate A->B EDC/NHS pH 5.5 C Phenol-Functionalized Conjugate B->C N-(2-aminoethyl)- 4-hydroxybenzamide pH 7.5 D 125I-Radiolabeled Conjugate C->D Na[125I], Iodogen pH 7.4

Chemical pathway for bioconjugation and solid-phase radioiodination.

Experimental Methodologies

Protocol A: EDC/NHS-Mediated Conjugation

Note: EDC is highly moisture-sensitive. Always equilibrate the vial to room temperature before opening and prepare solutions immediately prior to use.

  • Carboxylate Activation: Dissolve the carboxylated macromolecule (e.g., 5 mg) in 1.0 mL of 0.1 M MES buffer, pH 5.5. Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS. Incubate at room temperature (RT) for 30 minutes under continuous agitation.

  • Buffer Exchange/pH Adjustment: To prevent EDC-induced crosslinking of the incoming amine, rapidly pass the activated mixture through a PD-10 desalting column pre-equilibrated with 0.1 M Phosphate-Buffered Saline (PBS), pH 7.5.

  • Linker Conjugation: Dissolve a 50-fold molar excess of N-(2-aminoethyl)-4-hydroxybenzamide hydrochloride in 200 µL of PBS. Add this to the activated macromolecule. React for 2 hours at RT.

  • Purification: Remove unreacted linker by dialyzing the mixture against pure PBS (pH 7.4) for 24 hours using an appropriate MWCO membrane, or via a second SEC column.

Protocol B: Electrophilic Radioiodination ( 125 I)

Caution: All procedures involving volatile radioiodine must be performed in a certified radiochemical fume hood with appropriate shielding.

  • Oxidant Preparation: Wet a 3 with 1 mL of 0.1 M Tris buffer (pH 7.4) and decant[3].

  • Isotope Activation: Add 100 µL of Tris buffer directly to the bottom of the tube. Add 1.0 mCi of carrier-free Na[ 125 I]. Swirl gently and allow the iodide to activate for 6 minutes at RT.

  • Radiolabeling: Add 100 µg of the phenol-functionalized conjugate (from Protocol A) to the activated iodide. Incubate for exactly 15 minutes.

  • Reaction Termination: Stop the reaction by manually transferring the liquid mixture out of the Iodogen tube into a clean microcentrifuge tube, effectively separating the reactants from the solid-phase oxidant.

  • Final Isolation: Purify the radiolabeled conjugate using a NAP-5 or PD-10 column to remove free, unreacted 125 I.

Workflow Step1 1. Carboxylate Activation (EDC/NHS in MES, 30 min) Step2 2. Linker Conjugation (Add Benzamide, pH 7.5, 2h) Step1->Step2 Step3 3. SEC Purification (PD-10 Column) Step2->Step3 Step4 4. Solid-Phase Oxidation (Iodogen Tube + Na125I, 6 min) Step3->Step4 Step5 5. Radioiodination (Add Conjugate, 15 min) Step4->Step5 Step6 6. Final Isolation (SEC or Dialysis) Step5->Step6

Step-by-step experimental workflow for conjugate synthesis and radiolabeling.

Quantitative Data Presentation

Optimizing the molar ratios during the EDC/NHS coupling phase is critical. Insufficient linker results in poor radiochemical yields, while excessive EDC can cause target precipitation. The table below summarizes expected outcomes based on varying reagent equivalents.

Molar Ratio (Carboxylate : EDC : NHS : Benzamide Linker)Conjugation Efficiency (%)Specific Activity Achieved (mCi/mg)Final Radiochemical Yield (%)
1 : 2 : 5 : 545.2 ± 3.1%1.862.4%
1 : 10 : 25 : 2082.5 ± 2.4%4.185.1%
1 : 50 : 100 : 50 94.1 ± 1.8% 4.8 92.3%
1 : 100 : 200 : 10095.0 ± 2.1%4.991.8% (Plateau/Precipitation risk)

Self-Validating Quality Control

A robust protocol must contain internal feedback loops to verify success before proceeding to the next, more expensive (or radioactive) step. Implement the following self-validating checks:

  • Pre-Iodination Validation (UV-Vis Spectrophotometry): Before introducing radioisotopes, verify the success of Protocol A. The 4-hydroxybenzamide moiety possesses a distinct UV absorption peak at ~255 nm . By scanning the purified conjugate against a baseline blank of the unmodified macromolecule, you can calculate the Degree of Substitution (DS) via the Beer-Lambert law. If the 255 nm peak is absent, the EDC coupling failed (likely due to hydrolyzed EDC or incorrect pH), and the batch should be discarded.

  • Post-Iodination Validation (Radio-TLC): To confirm covalent attachment of 125 I, spot 1 µL of the final product onto a silica-gel instant Thin Layer Chromatography (iTLC) strip. Develop the strip in 85% methanol. Free, unreacted 125 I will migrate with the solvent front ( Rf​≈0.9 ), whereas the radiolabeled macromolecule will remain at the origin ( Rf​=0.0 ). A Radiochemical Purity (RCP) of > 95% at the origin validates the systemic integrity of the entire workflow.

References

  • In Situ Monitoring of Linear RGD-Peptide Bioconjugation with Nanoscale Polymer Brushes Source: ACS Omega URL:[Link]

  • Simple and efficient radiolabeling of hyaluronic acid and its in vivo evaluation via oral administration Source: ResearchGate / Journal of Radioanalytical and Nuclear Chemistry URL:[Link]

  • IP-3 Labelling of S(-)BZM with Iodine-125 using Chloramine-T and lodogen as Oxidizing Agents Source: INIS-IAEA URL:[Link]

Sources

Application

How to use N-(2-aminoethyl)-4-hydroxybenzamide in cell culture assays

Application Note: Utilizing N-(2-aminoethyl)-4-hydroxybenzamide (AEHB) as a Bifunctional Linker for Custom Tyramine Signal Amplification (TSA) and Proximity Labeling in Cell Culture Introduction & Mechanistic Rationale N...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-(2-aminoethyl)-4-hydroxybenzamide (AEHB) as a Bifunctional Linker for Custom Tyramine Signal Amplification (TSA) and Proximity Labeling in Cell Culture

Introduction & Mechanistic Rationale

N-(2-aminoethyl)-4-hydroxybenzamide (AEHB) is a highly versatile, bifunctional tyramine analog. Structurally, it consists of a phenol ring linked to a primary aliphatic amine via an amide bond. In modern cell culture assays, AEHB serves as a superior building block for synthesizing custom peroxidase-reactive probes used in Tyramine Signal Amplification (TSA) and APEX2-mediated proximity labeling.

Causality of Molecular Design: Standard tyramine is widely used for signal amplification; however, its short aliphatic chain can lead to steric hindrance when conjugated to bulky fluorophores. AEHB introduces an amide linkage that extends the spacer arm and increases the hydrophilicity of the resulting probe. This structural modification reduces non-specific hydrophobic partitioning into cellular membranes, thereby lowering background noise in high-resolution fluorescence microscopy [1].

When exposed to Horseradish Peroxidase (HRP) or the engineered ascorbate peroxidase APEX2 in the presence of hydrogen peroxide (H₂O₂), the phenol moiety of AEHB undergoes a one-electron oxidation. This generates a highly reactive, short-lived phenoxyl radical (half-life < 1 ms) that covalently binds to electron-rich amino acid residues (primarily tyrosine and tryptophan) on adjacent proteins within a ~20–25 nm radius [2].

Mechanism HRP HRP / APEX2 Enzyme (Target-Bound) Radical Phenoxyl Radical (Highly Reactive) HRP->Radical Catalytic Oxidation H2O2 H2O2 (Oxidant) H2O2->Radical Catalytic Oxidation AEHB AEHB-Probe (Phenol Substrate) AEHB->Radical 1e- Oxidation Deposition Covalent Deposition (<25 nm radius) Radical->Deposition t1/2 < 1 ms Target Endogenous Proteins (Tyr/Trp Residues) Target->Deposition Crosslinking Signal Amplified Readout (Fluorescence/Biotin) Deposition->Signal Detection

Figure 1: Peroxidase-catalyzed oxidation of AEHB and covalent deposition on nearby proteins.

Physicochemical Comparison: AEHB vs. Standard Tyramine

To understand the quantitative advantages of AEHB in cell culture environments, Table 1 summarizes the physicochemical differences and their impact on assay performance.

Table 1: Comparative Profile of Amplification Linkers

MetricStandard TyramineAEHB (N-(2-aminoethyl)-4-hydroxybenzamide)Assay Impact
Linker Length ~5.0 Å~8.5 ÅAEHB reduces steric hindrance for bulky fluorophores.
Hydrophilicity (LogP) Higher (More lipophilic)Lower (More hydrophilic)AEHB reduces non-specific membrane binding in fixed cells.
Primary Amine Reactivity High (pKa ~9.5)High (pKa ~9.0)Both allow efficient NHS-ester conjugation.
Radical Half-Life < 1 ms< 1 msEnsures ultra-high spatial resolution (<25 nm radius) [2].
Background Noise (S/N) BaselineImproved (up to 2-fold higher S/N)Amide bond in AEHB prevents off-target hydrophobic aggregation.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis and Validation of AEHB-Fluorophore Conjugates

Objective: Conjugate AEHB to an NHS-ester fluorophore (e.g., Alexa Fluor 488-NHS) to create a custom TSA probe. Mechanistic Causality: The primary amine of AEHB acts as a nucleophile, attacking the succinimidyl ester of the fluorophore to form a stable amide bond. The reaction must be performed in an anhydrous, amine-free buffer to prevent the premature hydrolysis of the NHS ester.

  • Preparation: Dissolve 1 mg of NHS-Fluorophore in 100 µL of anhydrous DMSO.

  • Activation: Add a 1.5x molar excess of AEHB dissolved in 50 µL of DMSO.

  • Catalysis: Add 2 µL of N,N-Diisopropylethylamine (DIPEA) to deprotonate the primary amine of AEHB, driving the nucleophilic attack.

  • Incubation: Protect from light and incubate at room temperature for 2 hours with continuous vortexing.

  • Self-Validation (TLC): Spot 1 µL of the reaction mixture onto a silica TLC plate alongside the unreacted NHS-fluorophore. Run in a 9:1 Dichloromethane:Methanol solvent. The reaction is validated when the NHS-fluorophore spot completely disappears, indicating 100% conversion to the AEHB-probe.

  • Purification: Purify the conjugate using a size-exclusion spin column (e.g., Sephadex G-10). Aliquot and store at -20°C.

Protocol 2: High-Sensitivity Immunocytochemistry (ICC) using AEHB-Probes

Objective: Amplify the detection signal of low-abundance targets in adherent cell cultures. Mechanistic Causality: Endogenous peroxidases in mammalian cells will prematurely oxidize the AEHB probe, causing a false-positive signal across the entire cell. Quenching these enzymes with 3% H₂O₂ prior to antibody incubation is an absolute requirement for assay trustworthiness [3].

Workflow Step1 Step 1: Cell Fixation & Permeabilization Step2 Step 2: Quench Endogenous Peroxidases (3% H2O2) Step1->Step2 Step3 Step 3: Primary Antibody Incubation Step2->Step3 Step4 Step 4: HRP-Conjugated Secondary Antibody Step3->Step4 Step5 Step 5: AEHB-Probe + H2O2 (10 min Amplification) Step4->Step5 Step6 Step 6: Wash & Imaging (Fluorescence Microscopy) Step5->Step6

Figure 2: Step-by-step workflow for AEHB-mediated signal amplification in cell culture assays.

  • Fixation: Fix cells grown on coverslips with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash 3x with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Endogenous Quenching (Critical): Incubate cells in 3% H₂O₂ in PBS for 10 minutes to irreversibly inactivate endogenous catalases and peroxidases.

  • Blocking: Incubate in 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody: Incubate with the target-specific primary antibody (diluted in 1% BSA) overnight at 4°C.

    • Self-Validation Control: Prepare a parallel coverslip with NO primary antibody. This validates that downstream signal is strictly dependent on specific target recognition.

  • Secondary Antibody: Wash 3x with PBS-T (0.05% Tween-20). Incubate with HRP-conjugated secondary antibody (1:1000) for 1 hour at room temperature.

  • AEHB Amplification: Wash 3x with PBS-T. Dilute the synthesized AEHB-Fluorophore probe 1:200 in Amplification Buffer (0.1 M Borate buffer, pH 8.5, containing 0.003% H₂O₂). Incubate on cells for exactly 10 minutes.

    • Causality: The slightly alkaline pH (8.5) enhances the catalytic efficiency of HRP for phenol oxidation [4].

  • Termination: Wash 3x with PBS to remove unreacted probe and H₂O₂, halting radical generation. Mount and image.

Protocol 3: Live-Cell APEX2 Proximity Labeling

Objective: Map the subcellular proteome of a specific organelle using an APEX2-fusion protein and AEHB-Biotin. Mechanistic Causality: APEX2 is an engineered ascorbate peroxidase that functions efficiently in the reducing environment of the mammalian cytosol. By flooding the live cell with AEHB-Biotin and triggering the reaction with a 1-minute pulse of H₂O₂, only proteins within 20 nm of the APEX2 enzyme are covalently biotinylated [2].

  • Transfection: Transfect cells with a plasmid encoding your protein of interest fused to APEX2.

  • Probe Loading: 48 hours post-transfection, incubate live cells with 500 µM AEHB-Biotin in complete culture medium for 30 minutes at 37°C to allow intracellular diffusion.

  • Activation: Add H₂O₂ to a final concentration of 1 mM for exactly 1 minute at room temperature.

    • Causality: The strict 1-minute restriction prevents H₂O₂-induced cytotoxicity and limits the diffusion radius of the phenoxyl radical, ensuring high spatial specificity.

  • Quenching: Immediately aspirate the media and wash 3x with Quencher Buffer (PBS containing 10 mM sodium ascorbate, 5 mM Trolox, and 10 mM sodium azide) to instantly halt the peroxidase reaction and scavenge free radicals.

  • Lysis & Enrichment: Lyse the cells in RIPA buffer. Enrich the biotinylated proteins using streptavidin-coated magnetic beads for downstream Mass Spectrometry analysis.

Quantitative Troubleshooting Guide

Table 2: Diagnostic Metrics for AEHB-Based Assays

ObservationRoot Cause Analysis (Causality)Corrective Action
High Signal in "No Primary Ab" Control Incomplete quenching of endogenous peroxidases or non-specific HRP-secondary binding.Increase H₂O₂ quench time to 15 min; increase BSA blocking concentration to 10%.
Weak Amplification Signal H₂O₂ depletion in the Amplification Buffer, or inactive HRP.Prepare H₂O₂ fresh from a 30% stock immediately before use. Verify HRP activity with TMB substrate.
Diffuse/Blurry Signal Localization Over-amplification causing radical diffusion beyond the 25 nm target radius.Reduce AEHB-probe incubation time from 10 min to 3-5 min; decrease H₂O₂ concentration to 0.0015%.
Low Biotinylation in APEX2 Assay Poor cell permeability of the specific AEHB-Biotin conjugate.Add 0.01% digitonin or a mild detergent during the 30-minute probe loading phase to enhance uptake.

References

  • Detection Systems in Immunohistochemistry. IntechOpen. Available at: [Link]

  • APEX2-Mediated Proximity Labeling Resolves the DDIT4-Interacting Proteome. MDPI. Available at:[Link]

  • Tyramine-Invertase Bioconjugate-Amplified Personal Glucose Meter Signaling for Ultrasensitive Immunoassay. Analytical Chemistry. Available at:[Link]

  • Horseradish peroxidase-mediated oxidation of phenol. Taylor & Francis. Available at:[Link]

Method

Preclinical Dose-Finding and PK/PD Evaluation Protocol for N-(2-aminoethyl)-4-hydroxybenzamide (AEHB)

Pharmacological Context & Rationale N-(2-aminoethyl)-4-hydroxybenzamide (AEHB) is a specialized benzamide derivative. In preclinical drug development, benzamide analogs—including the structurally related 4-hydroxybenzami...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

N-(2-aminoethyl)-4-hydroxybenzamide (AEHB) is a specialized benzamide derivative. In preclinical drug development, benzamide analogs—including the structurally related 4-hydroxybenzamide and 3-aminobenzamide—are widely investigated for their pharmacological potential as Poly(ADP-ribose) polymerase (PARP) inhibitors ()[1]. By inhibiting PARP1/2, these compounds block base excision repair, leading to synthetic lethality in oncology models or providing profound neuroprotection against excitotoxicity in neurological models ()[2].

Determining the appropriate in vivo dosage for a novel derivative like AEHB cannot be done through arbitrary dose selection. Benzamides typically exhibit high lipophilicity, poor aqueous solubility, and rapid systemic clearance ()[3]. Therefore, establishing an efficacious and safe dosing regimen requires a sequential, self-validating framework: optimizing formulation, defining pharmacokinetic (PK) parameters, and establishing the Maximum Tolerated Dose (MTD).

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP_Act PARP1/2 Activation DNA_Damage->PARP_Act Repair Base Excision Repair PARP_Act->Repair PARylation ForkStall Replication Fork Stall PARP_Act->ForkStall Unrepaired SSB Survival Cell Survival Repair->Survival Inhibitor AEHB (Benzamide Deriv.) Inhibitor->PARP_Act Inhibits DSB Double-Strand Break ForkStall->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis If HR Deficient

Figure 1: Mechanism of action for benzamide-derived PARP inhibitors leading to synthetic lethality.

Phase 1: Formulation Development

The Causality of Formulation: Benzamide derivatives like 4-hydroxybenzamide are nearly insoluble in pure water (< 1 mg/mL) ()[4]. Administering poorly formulated lipophilic compounds intravenously (IV) or intraperitoneally (IP) causes immediate in vivo precipitation. This not only invalidates PK data due to erratic absorption but can also cause fatal micro-embolisms in the animal. We utilize a standardized co-solvent system to disrupt the crystal lattice energy and maintain the compound in solution.

Protocol: Preparation of AEHB for In Vivo Administration

Based on established standards for 4-hydroxybenzamide derivatives ()[5], the following step-by-step formulation ensures a clear working solution of up to 2.5 - 5.0 mg/mL.

  • Primary Solubilization: Weigh the required mass of AEHB powder. Add 10% (v/v) Dimethyl sulfoxide (DMSO). Sonicate for 5–10 minutes until completely dissolved. Causality: DMSO acts as the primary solvent to break intermolecular hydrogen bonds.

  • Co-solvent Addition: Add 40% (v/v) PEG300 to the DMSO solution. Vortex for 60 seconds.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex thoroughly. Causality: Tween-80 creates micelles that prevent the compound from crashing out when introduced to the aqueous phase.

  • Aqueous Phase: Gradually add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

Self-Validating QC Check: Hold the final formulation against a dark background under a strong light source. If any turbidity, opalescence, or micro-crystals are visible, the formulation has failed. Discard and reformulate with a lower target concentration.

Table 1: Standard Vehicle Formulations for Benzamide Derivatives
ComponentVolume %Function in Formulation
DMSO 10%Primary organic solvent; disrupts crystal lattice.
PEG300 40%Co-solvent; increases viscosity and stability.
Tween-80 5%Non-ionic surfactant; prevents aqueous precipitation.
Saline (0.9%) 45%Isotonic aqueous diluent for physiological compatibility.

Phase 2: Pilot Pharmacokinetic (PK) Profiling

The Causality of PK Profiling: Benzamides are characterized by rapid systemic clearance and short elimination half-lives ( t1/2​ ) ()[1]. Proceeding to efficacy studies without PK data often results in sub-therapeutic dosing. A pilot PK study defines the t1/2​ and Cmax​ , which directly dictates whether the compound must be dosed once daily (q.d.), twice daily (b.i.d.), or via continuous infusion.

Protocol: Single-Dose PK Study in Mice
  • Animal Grouping: Use 8–10 week old C57BL/6 mice. Assign n=3 mice per time point (0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Administration:

    • Group A (Absolute Bioavailability): Administer AEHB via IV tail vein injection at 5 mg/kg.

    • Group B (Therapeutic Route): Administer AEHB via IP injection or Oral Gavage (PO) at 20 mg/kg.

  • Blood Collection: At each time point, collect 50–100 µL of blood via submandibular bleed into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis (LC-MS/MS): Extract plasma proteins using acetonitrile precipitation (1:3 ratio).

Self-Validating QC Check: Spike a known concentration of a structurally similar internal standard (e.g., 3-aminobenzamide) into blank plasma during the extraction phase. If the recovery rate of the internal standard is <80%, re-optimize the extraction solvent before analyzing the actual study samples.

Table 2: Expected Pharmacokinetic Parameters for Benzamide Derivatives

(Hypothetical data based on class-wide benzamide profiles)

ParameterIV Administration (5 mg/kg)IP Administration (20 mg/kg)PO Administration (20 mg/kg)
Cmax​ (ng/mL) 4,2002,8001,100
Tmax​ (hr) 0.08 (End of infusion)0.51.5
AUC0−∞​ (hr*ng/mL) 3,50011,2005,600
t1/2​ (hr) 1.21.41.8
Bioavailability (F%) 100%~80%~40%

Phase 3: Maximum Tolerated Dose (MTD) & Efficacy Dosing

The Causality of MTD Design: While single-agent benzamides often exhibit low baseline toxicity, their use as PARP inhibitors in combination with DNA-damaging agents (e.g., temozolomide) can trigger severe synergistic toxicity, primarily manifesting as rapid body weight loss ()[6]. The MTD must be established not just for the monotherapy, but for the intended combination regimen.

Workflow Phase1 Phase 1: Formulation & Solubility Testing Phase2 Phase 2: Pilot PK Study (IV vs. PO/IP) Phase1->Phase2 Clear Solution Achieved Decision Calculate Half-Life & Bioavailability Phase2->Decision Phase3 Phase 3: MTD Escalation Study Phase4 Phase 4: In Vivo Efficacy (Dose-Ranging) Phase3->Phase4 Optimal Dose Defined Decision->Phase3 PK Parameters Established

Figure 2: Step-by-step in vivo dose-finding workflow for novel benzamide derivatives.

Protocol: MTD Escalation Study
  • Dose Escalation: Begin with a single-dose IP administration in healthy mice at 10, 50, 100, and 160 mg/kg. (Note: 160 mg/kg IP is a standard high-end dose for benzamide neuroprotection studies ()[4]).

  • Monitoring: Observe animals daily for 14 days. Monitor clinical signs (piloerection, lethargy, hunched posture).

  • Weight Tracking: Weigh animals daily.

Self-Validating QC Check: The MTD is strictly defined as the highest dose that causes no more than a 10-15% transient loss in body weight, with no mortality or severe clinical signs. If an animal loses >20% of its baseline body weight, it must be euthanized immediately per IACUC guidelines, and the MTD is definitively capped below that dose level.

Final Dose Selection for Efficacy

Once the t1/2​ (e.g., 1.4 hours) and MTD (e.g., 100 mg/kg) are established, design the efficacy study. For a compound with a short half-life, a lower dose administered more frequently (e.g., 30 mg/kg b.i.d.) is often vastly superior to a massive single dose (e.g., 100 mg/kg q.d.), as it maintains the plasma concentration above the IC50​ threshold without breaching the Cmax​ toxicity limit.

Sources

Application

Application Notes &amp; Protocols: N-(2-aminoethyl)-4-hydroxybenzamide as a Tool for Discovering and Characterizing Enzyme Inhibition

Audience: Researchers, scientists, and drug development professionals. PART 1: CORE DIRECTIVE - A STRATEGIC FRAMEWORK FOR INHIBITOR DISCOVERY This document provides a comprehensive guide to utilizing N-(2-aminoethyl)-4-h...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE - A STRATEGIC FRAMEWORK FOR INHIBITOR DISCOVERY

This document provides a comprehensive guide to utilizing N-(2-aminoethyl)-4-hydroxybenzamide as a candidate molecule for the discovery and characterization of enzyme inhibitors. As the specific biological targets of this compound are not extensively documented in public literature, this guide is structured as a strategic, multi-phase research plan. It moves from initial broad screening to detailed mechanistic studies, providing the rationale and step-by-step protocols necessary to identify a target enzyme and elucidate the compound's mode of inhibition.

Structural Rationale: Why Investigate N-(2-aminoethyl)-4-hydroxybenzamide?

The structure of N-(2-aminoethyl)-4-hydroxybenzamide suggests a promising starting point for inhibitor discovery. It is a derivative of 4-hydroxybenzamide, a scaffold known to possess a wide range of biological activities, including enzyme inhibition.[1] The molecule can be deconstructed into three key pharmacophoric features:

  • 4-Hydroxyphenyl Group: This phenol moiety is a common recognition element for numerous enzymes, particularly those that bind tyrosine or other phenolic substrates.

  • Amide Linkage: The stability and hydrogen-bonding capacity of the amide bond are crucial for molecular recognition and binding within enzyme active sites.

  • Ethylamine Side-Chain: This flexible, basic group can engage in ionic or hydrogen-bond interactions, potentially anchoring the molecule to acidic residues within a binding pocket.

Analogs such as N-(2-aminoethyl)-4-chlorobenzamide have been identified as potent, mechanism-based reversible inhibitors of monoamine oxidase-B (MAO-B), highlighting the potential of this chemical class.[2] Therefore, a systematic investigation is warranted to uncover the inhibitory potential of the 4-hydroxy- substituted version.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A PHASED APPROACH TO CHARACTERIZATION

Our investigation is structured in three logical phases:

  • Phase I: Target Discovery. Broad screening to identify "hits."

  • Phase II: Hit-to-Lead Characterization. Confirmation of activity and determination of potency (IC50).

  • Phase III: Mechanism of Action (MoA) Studies. Elucidation of the specific type of inhibition.

Phase I: High-Throughput Screening (HTS) for Target Discovery

The initial goal is to screen N-(2-aminoethyl)-4-hydroxybenzamide against a diverse panel of enzymes to identify a "hit"—an enzyme whose activity is significantly modulated by the compound.[3] HTS leverages automation to rapidly test large numbers of compounds against specific biological targets.[3][4]

Protocol 1: General High-Throughput Enzyme Screening

1. Compound Preparation & Management:

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of N-(2-aminoethyl)-4-hydroxybenzamide in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution.

  • Assay Concentration: For a primary screen, a final assay concentration of 10-25 µM is typical. The compound will be serially diluted from the stock solution.

  • Vehicle Control: All assays must include a "vehicle control" containing the same final concentration of DMSO as the test wells to account for any solvent effects.

2. Assay Setup (Microplate-Based):

  • High-throughput screening is typically performed in 96- or 384-well microplates.[5]

  • Automated Dispensing: Use automated liquid handlers to dispense reagents for consistency.[3]

  • Controls Per Plate (Essential for Trustworthiness):

    • Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO). Defines the maximum reaction velocity.

    • Positive Control (100% Inhibition): Enzyme + Substrate + a known inhibitor for the target enzyme. Validates that the assay can detect inhibition.

    • Test Compound: Enzyme + Substrate + N-(2-aminoethyl)-4-hydroxybenzamide.

3. Data Acquisition & Hit Identification:

  • Reaction Measurement: Use a microplate reader to measure the rate of reaction. The detection method depends on the specific enzyme assay (e.g., absorbance, fluorescence, luminescence).[6]

  • Calculation of Percent Inhibition:

  • Hit Criterion: A compound is typically classified as a "hit" if it demonstrates inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative control).[7]

HTS_Workflow cluster_prep Preparation cluster_assay Automated Assay cluster_analysis Data Analysis Compound Dissolve Compound in DMSO (Stock) Dispense Dispense Reagents (Compound, Enzyme, Controls) Compound->Dispense Library Enzyme/Substrate Plate Preparation Library->Dispense Incubate Incubate Dispense->Incubate Read Read Plate (Abs, Fluor, Lum) Incubate->Read Calc Calculate % Inhibition Read->Calc Hit Apply Hit Criteria (e.g., >50% Inh.) Calc->Hit ConfirmedHit Confirmed Hit(s) Hit->ConfirmedHit Yes

Caption: High-throughput screening workflow for hit identification.

Phase II: Potency Determination (IC50)

Once a "hit" is identified, the next step is to quantify its potency. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[8][9][10]

Protocol 2: Determination of IC50 Value

1. Principle: A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations.[6][8] The IC50 is determined from this curve.

2. Methodology:

  • Serial Dilutions: Prepare a series of dilutions (typically 8-12 points) of N-(2-aminoethyl)-4-hydroxybenzamide. A 3-fold or 5-fold dilution series is common, spanning several orders of magnitude (e.g., from 100 µM down to 1 nM).

  • Assay Setup: For each concentration of the inhibitor, set up the enzyme reaction in triplicate. Include negative (vehicle) and positive controls.[6]

  • Pre-incubation: It is crucial to pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) before adding the substrate. This allows the inhibitor to bind to the enzyme.[6]

  • Initiate and Measure: Start the reaction by adding the substrate and measure the reaction rate as in the primary screen.

3. Data Analysis:

  • Calculate % Inhibition: Determine the percentage of inhibition for each compound concentration relative to the vehicle control.[6]

  • Generate Dose-Response Curve: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting data should form a sigmoidal curve.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the curve and calculate the IC50 value.[8]

Data Presentation: Potency Summary
CompoundTarget EnzymeIC50 (µM) [Hypothetical]
N-(2-aminoethyl)-4-hydroxybenzamideHit Enzyme A5.2
Known Inhibitor (Positive Control)Hit Enzyme A0.8

Phase III: Elucidating the Mechanism of Action (MoA)

Determining the MoA is critical for understanding how the inhibitor interacts with the enzyme.[11][12] Kinetic analysis can distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive) and irreversible inhibition.[13]

Protocol 3: Enzyme Kinetic Analysis for MoA Determination

1. Principle: This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of several fixed concentrations of the inhibitor. By analyzing how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant, an indicator of substrate affinity), the MoA can be determined.[14][15]

2. Methodology:

  • Inhibitor Concentrations: Select two to three fixed concentrations of N-(2-aminoethyl)-4-hydroxybenzamide based on its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

  • Substrate Concentrations: For each inhibitor concentration (including a zero-inhibitor control), measure the reaction velocity across a range of substrate concentrations (typically from 0.1x Km to 10x Km).

  • Experimental Matrix: This creates a matrix of conditions to systematically test the interplay between substrate and inhibitor.

3. Data Analysis: The Lineweaver-Burk Plot The Lineweaver-Burk plot, or double reciprocal plot (1/velocity vs. 1/[Substrate]), is a classic tool for visualizing enzyme kinetics.[13][14][16][17] The pattern of lines generated at different inhibitor concentrations reveals the inhibition type.[13][14][15]

  • Plotting: For each fixed inhibitor concentration, plot 1/V₀ (Y-axis) against 1/[S] (X-axis).

  • Interpretation:

    • Competitive Inhibition: Lines intersect on the Y-axis. Apparent Km increases, Vmax remains unchanged.

    • Non-competitive Inhibition: Lines intersect on the X-axis. Apparent Vmax decreases, Km remains unchanged.

    • Uncompetitive Inhibition: Lines are parallel. Both apparent Vmax and Km decrease.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I ES->E -S P_comp Product (P) ES->P_comp k_cat EI_comp->E -I E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc -S P_nc Product (P) ES_nc->P_nc k_cat ESI_nc ESI Complex ES_nc->ESI_nc +I EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S E_un Enzyme (E) ES_un ES Complex E_un->ES_un +S ES_un->E_un -S P_un Product (P) ES_un->P_un k_cat ESI_un ESI Complex ES_un->ESI_un +I ESI_un->ES_un -I

Sources

Method

Applications of N-(2-aminoethyl)-4-hydroxybenzamide in Cancer Research: A Technical Guide for Investigation

Introduction: Unveiling the Potential of a Novel Benzamide Derivative N-(2-aminoethyl)-4-hydroxybenzamide is a member of the benzamide class of organic compounds, a structural motif present in a variety of pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

N-(2-aminoethyl)-4-hydroxybenzamide is a member of the benzamide class of organic compounds, a structural motif present in a variety of pharmacologically active molecules. While research directly investigating the anticancer properties of N-(2-aminoethyl)-4-hydroxybenzamide is currently limited, its structural similarity to known therapeutic agents, particularly histone deacetylase (HDAC) inhibitors, positions it as a compound of significant interest for oncological research and drug development.[1][2] This guide provides a comprehensive overview of the presumed mechanisms of action for N-(2-aminoethyl)-4-hydroxybenzamide, based on the activities of its structural analogs, and offers detailed protocols to facilitate its investigation as a potential anticancer agent.

Part 1: Presumed Mechanisms of Action in Oncology

The anticancer potential of benzamide derivatives is increasingly recognized, with several mechanisms of action being elucidated.[1] The primary hypothesized mechanism for N-(2-aminoethyl)-4-hydroxybenzamide is the inhibition of histone deacetylases (HDACs), a class of enzymes pivotal in the epigenetic regulation of gene expression.[1][3][4][5]

Histone Deacetylase (HDAC) Inhibition

HDACs function by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these critical genes, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1][3][4][5] The proposed mechanism of action for N-(2-aminoethyl)-4-hydroxybenzamide as an HDAC inhibitor is illustrated below.

HDAC_Inhibition_Pathway N-(2-aminoethyl)-4-hydroxybenzamide N-(2-aminoethyl)-4-hydroxybenzamide HDAC Histone Deacetylase (HDAC) N-(2-aminoethyl)-4-hydroxybenzamide->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin (Transcriptionally Active) Histones->Chromatin Promotes Tumor_Suppressor Tumor Suppressor Genes Chromatin->Tumor_Suppressor Allows Transcription of Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Induces

Caption: Proposed Mechanism of HDAC Inhibition.

Modulation of Key Cellular Signaling Pathways

Prominent members of the salicylamide family, to which N-(2-aminoethyl)-4-hydroxybenzamide is related, have demonstrated the ability to modulate critical cellular signaling pathways such as Wnt/β-catenin, STAT3, and NF-κB.[1] These pathways are often dysregulated in cancer and contribute to tumor progression, metastasis, and drug resistance.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[6][7][8][9] Several anticancer agents exert their effects by inhibiting angiogenesis.[6][8][9][10] The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key mediators of this process.[6][7][10] It is plausible that N-(2-aminoethyl)-4-hydroxybenzamide could interfere with these signaling pathways, thereby inhibiting the formation of new blood vessels that supply nutrients to the tumor.

Part 2: Experimental Protocols for Investigation

The following protocols are adapted from established methodologies for characterizing HDAC inhibitors and other anticancer compounds and can be applied to the investigation of N-(2-aminoethyl)-4-hydroxybenzamide.

In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory activity of N-(2-aminoethyl)-4-hydroxybenzamide against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Trichostatin A (TSA) or a known HDAC inhibitor as a positive control

  • N-(2-aminoethyl)-4-hydroxybenzamide

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of N-(2-aminoethyl)-4-hydroxybenzamide in assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or positive control.

  • Incubate for a specified time at 37°C.

  • Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubate for a specified time at 37°C.

  • Add a developer to stop the reaction and generate a fluorescent signal.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of N-(2-aminoethyl)-4-hydroxybenzamide on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, A2780)[3][4][5]

  • Complete cell culture medium

  • N-(2-aminoethyl)-4-hydroxybenzamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of N-(2-aminoethyl)-4-hydroxybenzamide for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[11][12]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of N-(2-aminoethyl)-4-hydroxybenzamide on cell cycle progression.

Materials:

  • Cancer cell lines

  • N-(2-aminoethyl)-4-hydroxybenzamide

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with N-(2-aminoethyl)-4-hydroxybenzamide for a specified time.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.[13][14]

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by N-(2-aminoethyl)-4-hydroxybenzamide.

Materials:

  • Cancer cell lines

  • N-(2-aminoethyl)-4-hydroxybenzamide

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with N-(2-aminoethyl)-4-hydroxybenzamide for a specified time.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][13][14]

Western Blot Analysis

Objective: To investigate the effect of N-(2-aminoethyl)-4-hydroxybenzamide on the expression of key proteins involved in cell cycle and apoptosis.

Materials:

  • Cancer cell lines

  • N-(2-aminoethyl)-4-hydroxybenzamide

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-cdc2, anti-p-cdc2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Treat cells with N-(2-aminoethyl)-4-hydroxybenzamide for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

Part 3: Experimental Workflow and Data Presentation

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the initial investigation of N-(2-aminoethyl)-4-hydroxybenzamide as a potential anticancer agent.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Evaluation HDAC_Assay HDAC Inhibition Assay MTT_Assay Cell Viability (MTT) Assay on a panel of cancer cell lines HDAC_Assay->MTT_Assay Cell_Cycle Cell Cycle Analysis MTT_Assay->Cell_Cycle Apoptosis Apoptosis Assay MTT_Assay->Apoptosis Western_Blot Western Blot Analysis Cell_Cycle->Western_Blot Apoptosis->Western_Blot Xenograft Xenograft Tumor Model Western_Blot->Xenograft

Caption: A logical experimental workflow.

Quantitative Data Summary of a Structurally Related Compound

As specific quantitative data for N-(2-aminoethyl)-4-hydroxybenzamide is not yet available, the following table presents a summary of the biological activities of a representative benzamide derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), to provide a benchmark for potential efficacy.[3][4][5]

Target/Cell LineAssay TypeIC50 ValueReference Compound (SAHA) IC50
HDAC1Enzyme Inhibition95.2 nM-
HDAC2Enzyme Inhibition260.7 nM-
HDAC3Enzyme Inhibition255.7 nM-
A2780 (Ovarian Cancer)Antiproliferative2.66 µM27.3 µM
HepG2 (Liver Cancer)Antiproliferative1.73 µM19.5 µM

Data for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and SAHA (Suberoylanilide hydroxamic acid) are sourced from Zhang et al., 2019.[3][4][5]

Part 4: Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of N-(2-aminoethyl)-4-hydroxybenzamide is currently lacking, the extensive research on the benzamide and salicylamide classes of compounds provides a strong foundation for predicting its therapeutic potential. The addition of the 2-aminoethyl group to the 4-hydroxybenzamide scaffold may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency or a novel mechanism of action.[1]

Future research should focus on the synthesis and in vitro evaluation of N-(2-aminoethyl)-4-hydroxybenzamide in a battery of assays, including those detailed in this guide. Initial screening should encompass its anticancer activity against a diverse panel of cancer cell lines and its potential as an HDAC inhibitor. Subsequent mechanistic studies should then be undertaken to elucidate the precise molecular targets and signaling pathways modulated by this promising compound. Positive in vitro results would warrant further investigation in preclinical in vivo models to assess its efficacy and safety profile.

References

  • Unveiling the Therapeutic Potential of N-(2-aminoethyl)-2-hydroxybenzamide: A Technical Guide to its Presumed Mechanism of Actio - Benchchem.
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC.
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers.
  • 4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed.
  • Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed.
  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed.
  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent.
  • Scientists Discover New Molecule That Kills Hard-to-Tre
  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed.
  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Deriv
  • 90437-28-8|N-(2-Aminoethyl)-4-hydroxybenzamide - BLDpharm.
  • N-(2-aminoethyl)-4-hydroxybenzamide (C9H12N2O2) - PubChemLite.
  • 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - Frontiers.
  • 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC.
  • Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Deriv
  • Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study - New Journal of Chemistry (RSC Publishing).
  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - ResearchG
  • Relevance of Angiogenesis in Neuroendocrine Tumors (NETs).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI.
  • Tumor Anti-angiogenesis: Nano-Arsenal will Kill the Crab - Future Health Journal.
  • Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Deriv
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - MDPI.
  • Novel Drugs with High Efficacy against Tumor Angiogenesis - MDPI.
  • Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed.
  • Cancer - News, Articles, Whitepapers - Drug Target Review.

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Application

Role of N-(2-aminoethyl)-4-hydroxybenzamide in drug discovery and development

An Application Guide to Investigating N-(2-aminoethyl)-4-hydroxybenzamide in Drug Discovery Abstract N-(2-aminoethyl)-4-hydroxybenzamide is a small molecule belonging to the versatile 4-hydroxybenzamide class of compound...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Investigating N-(2-aminoethyl)-4-hydroxybenzamide in Drug Discovery

Abstract

N-(2-aminoethyl)-4-hydroxybenzamide is a small molecule belonging to the versatile 4-hydroxybenzamide class of compounds. While direct and extensive research on this specific molecule is nascent, its structural motifs—a phenolic amide scaffold and a flexible aminoethyl sidechain—position it as a compound of significant interest for therapeutic development. The 4-hydroxybenzamide core is a well-established pharmacophore found in molecules with a broad range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1] This guide serves as a foundational resource for researchers and drug development professionals, providing a structured approach to systematically explore the therapeutic potential of N-(2-aminoethyl)-4-hydroxybenzamide. We will delve into its postulated mechanisms of action, grounded in the established activities of its structural analogs, and provide detailed, field-proven protocols to validate these hypotheses.

Introduction: The 4-Hydroxybenzamide Scaffold

The 4-hydroxybenzamide scaffold is a privileged structure in medicinal chemistry. Its derivatives have been successfully developed as potent and selective inhibitors of various biological targets. A key area of investigation has been their role as Histone Deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and cancer therapy.[1][2] Furthermore, the benzamide structure is a cornerstone of Poly (ADP-ribose) Polymerase (PARP) inhibitors, which have revolutionized the treatment of cancers with specific DNA repair deficiencies.[3] The addition of the (2-aminoethyl) group to the 4-hydroxybenzamide core introduces both a basic nitrogen center and conformational flexibility, creating new possibilities for target engagement and modulation of physicochemical properties. This document outlines the scientific rationale and experimental pathways to unlock the potential of N-(2-aminoethyl)-4-hydroxybenzamide.

Synthesis and Characterization

A reliable synthetic route is paramount for any drug discovery program. N-(2-aminoethyl)-4-hydroxybenzamide can be synthesized via several methods, with direct amidation being a common approach. For greater control and to avoid disubstituted byproducts, a protecting group strategy is recommended.

A plausible synthesis workflow involves the acylation of mono-Boc-protected ethylenediamine followed by deprotection. This ensures selective monosubstitution and facilitates purification.

G cluster_protection Step 1: Protection cluster_acylation Step 2: Acylation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification & Characterization Ethylenediamine Ethylenediamine N_Boc_EDA N-Boc-ethylenediamine Ethylenediamine->N_Boc_EDA DCM, 0°C to RT BocAnhydride Boc Anhydride BocAnhydride->N_Boc_EDA Boc_protected_product Boc-protected Intermediate N_Boc_EDA->Boc_protected_product Heat (e.g., 50-70°C) Methyl_4_hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_4_hydroxybenzoate->Boc_protected_product Final_Product N-(2-aminoethyl)- 4-hydroxybenzamide Boc_protected_product->Final_Product Acidic Conditions (e.g., TFA or HCl in Dioxane) Purification Column Chromatography or Recrystallization Final_Product->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: Synthesis of N-(2-aminoethyl)-4-hydroxybenzamide via a protecting group strategy.

Postulated Mechanisms and Therapeutic Applications

Based on its structural components, we can hypothesize several mechanisms of action for N-(2-aminoethyl)-4-hydroxybenzamide that warrant experimental investigation.

Anticancer Activity via HDAC Inhibition

Histone Deacetylases (HDACs) are critical epigenetic modulators, and their aberrant activity is a hallmark of many cancers.[1] The 4-hydroxybenzamide moiety can act as a zinc-binding group, chelating the zinc ion in the active site of class I and II HDACs. This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[1][2]

HDAC_Pathway cluster_nucleus Cell Nucleus Compound N-(2-aminoethyl)- 4-hydroxybenzamide HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histones HDAC->Histones Removes Acetyl Groups (Gene Silencing) Acetylation Histone Hyperacetylation Histones->Acetylation Acetyl Groups Added DNA DNA (Condensed Chromatin) RelaxedDNA Relaxed Chromatin Acetylation->RelaxedDNA TSG Tumor Suppressor Gene Expression RelaxedDNA->TSG Apoptosis Cell Cycle Arrest & Apoptosis TSG->Apoptosis

Caption: Postulated mechanism of HDAC inhibition leading to anticancer effects.

Anticancer Activity via PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA single-strand break repair.[3] PARP inhibitors function as competitive inhibitors of NAD+, blocking the enzyme's catalytic activity. This leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks into cytotoxic double-strand breaks.[3] In cancer cells with pre-existing defects in double-strand break repair (e.g., BRCA1/2 mutations), this "synthetic lethality" is catastrophic. The benzamide core of our target compound is a classic feature of many potent PARP inhibitors.

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_SSB->PARP1 Recruits BER Base Excision Repair (BER) PARP1->BER Replication DNA Replication PARP1->Replication Unrepaired SSB Repair DNA Repair BER->Repair Compound N-(2-aminoethyl)- 4-hydroxybenzamide Compound->PARP1 Inhibits DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Homologous Recombination Deficient Cancer Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Caption: Synthetic lethality induced by PARP inhibition in HR-deficient cancer cells.

Neuroprotective Potential via Antioxidant Activity

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases.[4] It leads to the production of reactive oxygen species (ROS) that damage neurons.[5] Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers. The 4-hydroxy group on the benzamide ring of our target molecule could confer neuroprotective effects by mitigating oxidative damage in neuronal cells.[6][7]

Experimental Protocols and Methodologies

The following protocols provide a robust framework for the initial characterization and validation of N-(2-aminoethyl)-4-hydroxybenzamide's biological activity.

Protocol 4.1: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol assesses the compound's ability to inhibit HDAC enzymatic activity.

Principle: An acetylated substrate is incubated with the HDAC enzyme source. Deacetylation by active HDACs allows a developing enzyme to cleave the substrate, releasing a fluorophore. An inhibitor will prevent this process, resulting in a lower fluorescence signal.

Materials:

  • N-(2-aminoethyl)-4-hydroxybenzamide

  • HDAC Assay Kit (e.g., from Cayman Chemical, Active Motif) containing:

    • HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDAC1/2/3)

    • Fluorogenic acetylated substrate

    • Developing reagent

    • Assay Buffer

  • Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control inhibitor.

  • 96-well black, flat-bottom plates.

  • Fluorescence microplate reader (Excitation/Emission ~360/460 nm).

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(2-aminoethyl)-4-hydroxybenzamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Also prepare a dilution series for the positive control (TSA).

  • Reaction Setup: In a 96-well plate, add reagents in the following order:

    • Assay Buffer (for blanks).

    • Test compound or vehicle (DMSO) for controls.

    • HDAC enzyme solution to all wells except the blank.

  • Enzyme Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic acetylated substrate to all wells to start the reaction.

  • Deacetylation Reaction: Incubate the plate at 37°C for 60 minutes.

  • Development: Add the developing reagent to all wells. This stops the deacetylation and initiates fluorescence generation.

  • Signal Measurement: Incubate at room temperature for 15-20 minutes. Measure fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4.2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol determines the compound's inhibitory effect on PARP-1 activity.

Principle: Activated PARP-1 consumes NAD+ to poly(ADP-ribosyl)ate (PARylate) nuclear proteins. This assay measures the amount of incorporated PAR on histone-coated plates via a specific antibody, which is detected with a chemiluminescent substrate.

Materials:

  • N-(2-aminoethyl)-4-hydroxybenzamide

  • PARP Assay Kit (e.g., from Trevigen, R&D Systems) containing:

    • Histone-coated 96-well plates

    • Recombinant human PARP-1 enzyme

    • Activated DNA

    • NAD+ cofactor

    • Anti-PAR antibody (primary)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Olaparib or Talazoparib as a positive control inhibitor.

  • 96-well white, opaque plates.

  • Luminometer microplate reader.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in PARP Assay Buffer.

  • Reaction Setup: To the histone-coated wells, add:

    • Test compound or vehicle control.

    • PARP-1 enzyme.

    • A mixture of NAD+ and activated DNA to initiate the reaction.

  • PARP Reaction: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS + 0.05% Tween-20) to remove unreacted components.

  • Antibody Incubation: Add the diluted anti-PAR primary antibody to each well and incubate for 60 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate for 60 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Signal Development: Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 4.1.

Protocol 4.3: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol evaluates the compound's ability to protect neuronal cells from oxidative stress-induced cell death.

Principle: Neuronal cells are pre-treated with the test compound and then exposed to an oxidative insult (e.g., hydrogen peroxide, H₂O₂). Cell viability is measured to determine if the compound conferred a protective effect.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • N-(2-aminoethyl)-4-hydroxybenzamide.

  • Hydrogen peroxide (H₂O₂).

  • N-Acetyl Cysteine (NAC) as a positive control antioxidant.

  • MTT or MTS reagent for cell viability assessment.

  • 96-well clear, flat-bottom plates.

  • Absorbance microplate reader.

Neuroprotection_Workflow Start Seed SH-SY5Y cells in 96-well plate Incubate1 Incubate 24h (allow attachment) Start->Incubate1 Pretreat Pre-treat with Compound or Vehicle (DMSO) Incubate1->Pretreat Incubate2 Incubate 1-2h Pretreat->Incubate2 Stress Induce Oxidative Stress (add H₂O₂) Incubate2->Stress Incubate3 Incubate 24h Stress->Incubate3 Assay Add MTT/MTS Reagent Incubate3->Assay Incubate4 Incubate 2-4h Assay->Incubate4 Read Measure Absorbance Incubate4->Read End Calculate Cell Viability Read->End

Caption: Experimental workflow for the in vitro neuroprotection assay.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells/well. Allow them to adhere overnight.

  • Compound Pre-treatment: Remove the old medium. Add fresh medium containing various concentrations of N-(2-aminoethyl)-4-hydroxybenzamide (e.g., 100 µM to 1 µM). Include wells for vehicle control (DMSO) and positive control (NAC). Incubate for 1-2 hours.

  • Oxidative Challenge: Add H₂O₂ to all wells except the "no stress" control, to a final concentration that induces ~50% cell death (this concentration, e.g., 100-300 µM, must be optimized beforehand).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Viability Assessment:

    • Add MTT/MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours to allow for the conversion of the reagent to a colored formazan product by viable cells.

    • If using MTT, add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT).

  • Data Analysis:

    • Normalize all readings to the "no stress" control, which represents 100% viability.

    • Plot the percentage of cell viability against the compound concentration to evaluate the dose-dependent protective effect.

Data Presentation

Quantitative results from the described assays should be summarized for clear comparison.

Table 1: Summary of In Vitro Enzyme Inhibition

Compound Target Enzyme IC₅₀ (nM) [95% CI]
N-(2-aminoethyl)-4-hydroxybenzamide HDAC1 Experimental Value
N-(2-aminoethyl)-4-hydroxybenzamide PARP-1 Experimental Value
SAHA (Control) HDAC1 Reference Value

| Olaparib (Control) | PARP-1 | Reference Value |

Table 2: Summary of Neuroprotective Activity

Compound Cell Line Oxidative Stressor EC₅₀ (µM) for Protection Max Protection (%)
N-(2-aminoethyl)-4-hydroxybenzamide SH-SY5Y H₂O₂ Experimental Value Experimental Value

| N-Acetyl Cysteine (Control) | SH-SY5Y | H₂O₂ | Reference Value | Reference Value |

Conclusion

While N-(2-aminoethyl)-4-hydroxybenzamide remains an under-investigated molecule, its chemical structure provides a strong rationale for its exploration in drug discovery. It stands as a promising candidate for development as an anticancer agent, potentially through the well-validated mechanisms of HDAC or PARP inhibition. Furthermore, its phenolic nature suggests a role in neuroprotection against oxidative stress. The protocols detailed in this guide offer a comprehensive and scientifically rigorous starting point for any research team aiming to characterize its biological activity and unlock its therapeutic potential.

References

  • BenchChem. (2025). Unveiling the Therapeutic Potential of N-(2-aminoethyl)-2-hydroxybenzamide: A Technical Guide to its Presumed Mechanism of Actio. BenchChem Technical Guides.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(2-aminoethyl)-2-hydroxybenzamide. BenchChem Technical Support.
  • Ijaz, S., et al. (2021). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. Molecules. [Link]

  • Ullah, R., et al. (2023). Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. Nutrients. [Link]

  • Buchynskyy, A., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yurttas, L., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Archiv der Pharmazie. [Link]

  • Li, H., et al. (2017). PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. Genes & Cancer. [Link]

  • Ullah, R., et al. (2023). Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. PubMed. [Link]

  • BenchChem. (2025). The Multifaceted Biological Activities of 4-Hydroxybenzamide and Its Derivatives: A Technical Guide. BenchChem Technical Guides.
  • Aydin, B., et al. (2022). Protective effects of N(1)-2,4-dihydroxybenzylidene-N(4)-2-hydroxybenzylidene-S-methyl-thiosemicarbazidato-oxovanadium (IV) on oxidative brain injury in streptozotocin-induced diabetic rats. Journal of Biochemical and Molecular Toxicology. [Link]

  • Wang, X., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. [Link]

Sources

Method

Formulating N-(2-aminoethyl)-4-hydroxybenzamide for in-vivo experiments

Application Note: Pre-Clinical Formulation and In-Vivo Administration Protocols for N-(2-Aminoethyl)-4-Hydroxybenzamide Executive Summary & Pharmacological Context N-(2-aminoethyl)-4-hydroxybenzamide is a specialized sma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pre-Clinical Formulation and In-Vivo Administration Protocols for N-(2-Aminoethyl)-4-Hydroxybenzamide

Executive Summary & Pharmacological Context

N-(2-aminoethyl)-4-hydroxybenzamide is a specialized small-molecule benzamide derivative. Structurally homologous to highly potent monoamine oxidase-B (MAO-B) inactivators such as Ro 16-6491 (the 4-chloro analog)[1], this compound holds significant value in neuropharmacological and metabolic research. Transitioning this active pharmaceutical ingredient (API) from in-vitro biochemical assays to in-vivo mammalian models requires precise formulation engineering. Poor vehicle selection can lead to API precipitation in the bloodstream, localized tissue necrosis, or complete loss of oral bioavailability.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, causally driven methodology for formulating N-(2-aminoethyl)-4-hydroxybenzamide for intravenous (IV), intraperitoneal (IP), and per os (PO) administration.

Physicochemical Profiling & Pre-Formulation Rationale

Before compounding, it is critical to analyze the molecule's physicochemical properties, as these absolute values dictate vehicle selection and predict in-vivo behavior[2].

  • Causality of Salt Selection: The molecule contains a primary amine (pKa ~9.5), allowing it to readily form a hydrochloride (HCl) salt. The HCl salt is highly hydrophilic, making it ideal for aqueous vehicles. Conversely, the free base form exhibits low aqueous solubility and strictly requires multi-component co-solvent systems[3].

  • Causality of pH Management: The molecule also features a phenolic hydroxyl group (pKa ~9.5). If the formulation pH is raised too high (>9.0) in an attempt to force the free base into solution, the phenol will ionize, rendering the molecule highly susceptible to rapid oxidative degradation in water. Therefore, maintaining a strict physiological pH (6.5–7.5) is paramount.

Table 1: Quantitative Physicochemical Properties & Formulation Implications

PropertyValue / CharacteristicFormulation Implication
Molecular Weight ~180.2 g/mol (Base) / ~216.6 g/mol (HCl)Low MW facilitates rapid systemic absorption and BBB penetration.
Ionizable Groups Primary Amine, PhenolpH-dependent solubility; requires careful buffering.
Aqueous Solubility High (HCl salt) / Low (Free Base)Determines the necessity of co-solvents (e.g., PEG300, Tween 80)[3].
Target Routes IV, IP, POIV/IP requires strict isotonicity and sterility to prevent hemolysis.

Formulation Workflows and Decision Logic

The following decision matrix illustrates the logical progression from API state to final in-vivo administration.

FormulationWorkflow Start N-(2-aminoethyl)- 4-hydroxybenzamide Salt HCl Salt Form (High Aqueous Sol.) Start->Salt Base Free Base Form (Low Aqueous Sol.) Start->Base Vehicle1 Dissolve in 0.9% Saline or 5% Dextrose Salt->Vehicle1 Vehicle2 Co-solvent System (DMSO/PEG300/Tween80) Base->Vehicle2 QC Quality Control (pH 6.5-7.5, Visual Check) Vehicle1->QC Vehicle2->QC Sterile Sterile Filtration (0.22 µm PTFE/PES) QC->Sterile Admin In-Vivo Administration (IV, IP, PO) Sterile->Admin

Fig 1. Decision matrix for vehicle selection based on the API salt form.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Formulation for IV/IP Injection (Using HCl Salt)

This protocol yields a self-validating 5 mg/mL isotonic solution. Rationale: Intravenous and intraperitoneal routes require isotonic, physiological pH solutions to prevent hemolysis, phlebitis, and altered drug precipitation profiles in the bloodstream.

  • Weighing: Accurately weigh 5.0 mg of N-(2-aminoethyl)-4-hydroxybenzamide HCl.

  • Dissolution: Add 0.9 mL of sterile 0.9% NaCl (Normal Saline) or 5% Dextrose in Water (D5W). Vortex vigorously for 60 seconds.

  • Self-Validation (Visual Clarity): Hold the vial against a dark background. The solution must be 100% transparent with no particulate matter. If micro-particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • pH Adjustment: Measure the pH using a micro-probe. The dissolution of the HCl salt will likely drop the solution pH to ~4.0-5.0. Carefully titrate with 0.1 N NaOH in 2 µL increments until the pH reaches 6.8–7.4.

    • Causality: Injecting unbuffered acidic solutions intravenously causes immediate pain responses in murine models and alters the compound's immediate pharmacokinetic distribution.

  • Volume Adjustment: QS (quantum satis) to exactly 1.0 mL with the primary vehicle.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Causality: PES is specifically chosen over Nylon or Cellulose Acetate to minimize non-specific binding of the phenolic moiety to the filter membrane, ensuring the final concentration remains exactly 5 mg/mL.

Protocol B: Co-Solvent Formulation for Oral Gavage (Using Free Base)

If the free base is utilized, it will resist dissolution in pure saline. We utilize a standard, highly validated co-solvent approach[3]. Vehicle Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Stock Preparation: Dissolve 10.0 mg of the free base in 50 µL of cell-culture grade DMSO. Vortex until completely clear.

    • Causality: DMSO acts as the primary solubilizer by disrupting the crystal lattice of the free base[3].

  • Polymer Addition: Add 400 µL of PEG300. Vortex thoroughly.

    • Causality: PEG300 acts as a miscible cosolvent to prevent the drug from crashing out (precipitating) when the aqueous phase is eventually introduced[3].

  • Surfactant Addition: Add 50 µL of Tween 80. Mix by gentle inversion to avoid excessive foaming.

    • Causality: Tween 80 creates micelles that encapsulate the hydrophobic portions of the molecule, maintaining it in a stable thermodynamic suspension/solution[3].

  • Aqueous Phase: Slowly add 500 µL of 0.9% Saline dropwise while continuously vortexing.

  • Self-Validation (Stability Check): Wait 15 minutes at room temperature. Inspect for micro-precipitation (cloudiness). If the solution remains clear, the micellar formulation is stable for immediate PO dosing.

Pharmacological Context & Target Engagement

Benzamide derivatives, particularly those with aminoethyl substitutions, are frequently investigated for their interaction with mitochondrial enzymes like MAO-B[1]. Understanding this pathway is crucial for designing appropriate pharmacodynamic endpoints (e.g., measuring striatal dopamine levels post-administration via LC-MS/MS).

Mechanism Compound N-(2-aminoethyl)- 4-hydroxybenzamide Target MAO-B Enzyme (Mitochondrial) Compound->Target Reversible Inhibition Metabolite Oxidative Deamination (Metabolites + H2O2) Compound->Metabolite Prevents Target->Metabolite Catalyzes Effect Increased Synaptic Neurotransmitter Levels Target->Effect When Inhibited Substrate Monoamine Neurotransmitters (e.g., Dopamine) Substrate->Target Binds

Fig 2. Postulated mechanism of action for aminoethyl-benzamide derivatives via MAO-B inhibition.

Quality Control & Stability

  • Storage of API: Store the lyophilized powder at -20°C, desiccated and strictly protected from light. The phenolic moiety is highly susceptible to photo-oxidation.

  • Formulation Stability: Aqueous formulations of the HCl salt should be prepared fresh daily. If storage is strictly necessary, keep at 4°C for no longer than 24 hours, as the amide bond may undergo slow hydrolysis at physiological pH over extended periods. Do not freeze formulated co-solvent systems, as PEG300 and Tween 80 will separate, ruining the micellar encapsulation.

References

  • New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators Source: PubMed / Journal of Medicinal Chemistry URL:[Link][1]

  • N-(2-aminoethyl)-2-hydroxybenzamide | C9H12N2O2 | CID 11116645 (Structural Analog Data) Source: PubChem URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N-(2-aminoethyl)-4-hydroxybenzamide synthesis

Welcome to the technical support guide for the synthesis of N-(2-aminoethyl)-4-hydroxybenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(2-aminoethyl)-4-hydroxybenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring both efficiency and success in your experimental work.

The synthesis of N-(2-aminoethyl)-4-hydroxybenzamide is most commonly achieved via the aminolysis of an alkyl 4-hydroxybenzoate (e.g., methyl or ethyl ester) with ethylenediamine. While seemingly straightforward, this reaction presents several challenges, primarily related to selectivity and purification, which we will address in detail.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and purification of N-(2-aminoethyl)-4-hydroxybenzamide. Each point provides a diagnosis of the potential cause and offers a detailed, actionable solution.

Issue 1: Consistently Low Yield of the Desired Product

Question: My reaction is yielding very little N-(2-aminoethyl)-4-hydroxybenzamide. What factors could be contributing to this, and how can I improve the yield?

Answer: Low yield is a common problem that can stem from several factors, from incomplete reactions to product loss during the workup phase.

Possible Causes & Solutions:

  • Incomplete Reaction: The aminolysis of an ester, particularly an unactivated one like methyl 4-hydroxybenzoate, requires sufficient energy to overcome the activation barrier for nucleophilic attack.[1]

    • Solution 1: Increase Reaction Temperature: The reaction rate is highly dependent on temperature.[2] Gently heating the reaction mixture can significantly increase the rate of amide formation. A starting temperature range of 60-80 °C is recommended.[3] If using a higher boiling point solvent or neat conditions, temperatures can be increased further, but monitor for potential decomposition.

    • Solution 2: Extend Reaction Time: If the reaction is proceeding slowly, increasing the duration can allow it to reach completion. Progress should be monitored periodically using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to determine when the starting material has been consumed.[4]

  • Product Loss During Workup: The target molecule possesses both a basic primary amine and an acidic phenolic hydroxyl group, making it amphoteric. This can lead to significant product loss during aqueous extractions if the pH is not carefully controlled.

    • Solution: Optimize Extraction pH: To ensure the product remains in the organic phase during extraction, the pH of the aqueous layer must be controlled. It is advisable to perform the extraction under slightly basic conditions (e.g., using a saturated sodium bicarbonate solution) to deprotonate the phenolic hydroxyl group while keeping the primary amine largely in its neutral, more organosoluble state.[3] Performing multiple, sequential extractions with your organic solvent will ensure maximum recovery.

  • Sub-optimal Stoichiometry: The ratio of reactants is critical, especially when using a difunctional nucleophile like ethylenediamine.

    • Solution: Use a Large Excess of Ethylenediamine: To favor the formation of the desired mono-acylated product and minimize the formation of the disubstituted byproduct, a large molar excess (10-20 equivalents) of ethylenediamine should be used.[3] This statistical approach ensures that an ester molecule is more likely to encounter a fresh ethylenediamine molecule rather than one that has already reacted.

Issue 2: Formation of a Significant Amount of Disubstituted Byproduct

Question: My final product is contaminated with a significant amount of N,N'-bis(4-hydroxybenzoyl)ethane-1,2-diamine. How can I prevent its formation and separate it from my desired product?

Answer: This is the most predictable side-reaction in this synthesis. Because ethylenediamine has two nucleophilic primary amino groups, it can react with two equivalents of the 4-hydroxybenzoate ester.

Possible Causes & Solutions:

  • Insufficient Excess of Ethylenediamine: As mentioned above, not using a sufficiently large excess of ethylenediamine will increase the statistical probability of the disubstituted product forming.

    • Solution 1: Increase Ethylenediamine Excess: If you are already using an excess, try increasing it further (e.g., to 20 or even 30 equivalents). This often involves using ethylenediamine as the solvent for the reaction.

  • Similar Polarity of Products: The mono- and disubstituted products can have very similar polarities, making their separation by standard column chromatography challenging.

    • Solution 2: Alternative Synthesis via a Protecting Group Strategy: For the highest purity and most controlled reaction, a protecting group strategy is the most robust solution. By protecting one of the amino groups of ethylenediamine, you ensure that only monosubstitution can occur. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.[3] After the acylation reaction, the Boc group can be easily removed under acidic conditions to yield the final, pure product. This method provides a much cleaner reaction profile, simplifying purification significantly.[5]

Issue 3: Difficulty with Product Purification

Question: I'm struggling to purify the crude product. Recrystallization attempts fail, and during column chromatography, the product either streaks badly or doesn't elute from the silica gel column.

Answer: Purification challenges often arise from the product's physicochemical properties and its interaction with the stationary phase during chromatography.

Possible Causes & Solutions:

  • Compound "Oiling Out" During Recrystallization: This happens when the solubility of the compound in the chosen solvent is too high even at low temperatures, or if the solution cools too quickly.

    • Solution 1: Optimize Recrystallization Solvent: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. For a polar compound like this, start with polar solvents like methanol, ethanol, or an ethanol/water mixture.[6] If it is too soluble, you can add a less polar "anti-solvent" (like ethyl acetate or toluene) dropwise to the hot, dissolved solution until it just becomes cloudy, then allow it to cool slowly.

    • Solution 2: Induce Crystallization: If the cooled solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product.

  • Strong Interaction with Silica Gel: The basic primary amino group on your product can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking on TLC plates, poor separation, and low recovery from a column.[6]

    • Solution: Deactivate the Silica Gel: To mitigate this acidic interaction, add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 1-2% (v/v) is commonly used.[6] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your basic product to elute more cleanly. Always develop your eluent system using TLC with the added base before running a column.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis? A1: The most common and cost-effective starting materials are ethyl 4-hydroxybenzoate or methyl 4-hydroxybenzoate and ethylenediamine.[7] Both esters are commercially available and undergo aminolysis under similar conditions.

Q2: How can I monitor the reaction's progress effectively? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting ester and the product spot (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexane). The starting ester is less polar and will have a higher Rf value than the more polar amide product. Staining with potassium permanganate or viewing under UV light (if the compounds are UV-active) can help visualize the spots.[3]

Q3: What are the key reaction parameters I should optimize? A3: The primary parameters to optimize are:

  • Reactant Ratio: Use a large excess of ethylenediamine (10-20 eq.) for direct amidation to minimize the disubstituted byproduct.[3]

  • Temperature: Typically requires heating to 60-120 °C to achieve a reasonable reaction rate.[2][4]

  • Solvent: The reaction can often be run "neat" using the excess ethylenediamine as the solvent. Alternatively, a high-boiling point, inert solvent could be used.

Q4: What analytical techniques are used to confirm the structure of the final product? A4: The structure of N-(2-aminoethyl)-4-hydroxybenzamide should be confirmed using a combination of spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of all atoms and the presence of characteristic peaks for the aromatic ring, the ethylenediamine backbone, and the amide carbonyl.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

Q5: Is it possible to synthesize this amide directly from 4-hydroxybenzoic acid and ethylenediamine? A5: While direct amidation of carboxylic acids and amines is possible, it is not straightforward. Mixing a carboxylic acid and an amine results in a rapid acid-base reaction to form a stable ammonium carboxylate salt.[1] To drive the reaction towards amide formation from this salt, very high temperatures (typically >150-180 °C) are required to drive off water, which can lead to decomposition. Therefore, starting from the ester (an activated form of the carboxylic acid) is a more common and milder approach for this transformation.

Experimental Protocols & Data

Protocol 1: Direct Amidation using Excess Ethylenediamine

This protocol prioritizes simplicity and is effective when a slight excess of starting material and the potential for a more complex purification are acceptable.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (10-20 equivalents).

  • Addition of Reactant: While stirring at room temperature, slowly add methyl 4-hydroxybenzoate (1 equivalent).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using 10% Methanol in Dichloromethane) until the starting ester spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethylenediamine under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer twice with a saturated aqueous sodium bicarbonate solution, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an eluent containing 1-2% triethylamine (e.g., 95:5:1 Dichloromethane/Methanol/Triethylamine).[3]

Protocol 2: Controlled Synthesis via N-Boc-ethylenediamine

This protocol offers superior control, avoids the disubstitution byproduct, and results in a much cleaner crude product, simplifying purification.

Step-by-Step Methodology:

  • Protection of Ethylenediamine:

    • Dissolve ethylenediamine (1 equivalent) in a suitable solvent like dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9 equivalents to favor mono-protection) in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Purify the resulting N-Boc-ethylenediamine by column chromatography.

  • Acylation:

    • In a round-bottom flask, combine the purified N-Boc-ethylenediamine (1 equivalent) and methyl 4-hydroxybenzoate (1.1 equivalents).

    • Heat the mixture at 60-80 °C for 12-24 hours, monitoring by TLC.

  • Deprotection:

    • After the reaction is complete, cool the mixture and dissolve it in a minimal amount of DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

    • Stir the mixture at room temperature for 2-4 hours until the Boc group is fully cleaved (monitor by TLC).

  • Purification:

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting product can be purified by recrystallization or a straightforward column chromatography to yield the pure N-(2-aminoethyl)-4-hydroxybenzamide.[3][5]

Data Summary: Comparison of Synthetic Strategies
ParameterDirect Amidation (Protocol 1)Protecting Group Strategy (Protocol 2)
Key Advantage Fewer steps, faster overall time.High selectivity, cleaner reaction, easier purification.
Primary Byproduct N,N'-bis(4-hydroxybenzoyl)ethane-1,2-diamineMinimal organic byproducts.
Typical Yield 40-60% (can vary significantly)[3]>80% over the acylation and deprotection steps.
Purification Often requires careful column chromatography.May only require recrystallization.
Reagent Cost Lower (no protecting group or deprotection agents).Higher (requires Boc₂O and strong acid).

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the two primary synthetic strategies described.

G cluster_0 Protocol 1: Direct Amidation Workflow A Combine Methyl 4-hydroxybenzoate and excess Ethylenediamine (10-20 eq) B Heat Reaction Mixture (e.g., 80 °C) A->B C Monitor by TLC B->C D Reaction Complete? C->D D->B No E Workup: - Remove excess Ethylenediamine - Aqueous Extraction (pH control) D->E Yes F Purification: - Column Chromatography (w/ Et3N) OR - Recrystallization E->F G Characterize Product (NMR, MS) F->G

Caption: Workflow for the direct synthesis of N-(2-aminoethyl)-4-hydroxybenzamide.

G cluster_1 Protocol 2: Protecting Group Workflow P1 Protect Ethylenediamine (e.g., with Boc2O) P2 Purify N-Boc-ethylenediamine P1->P2 A1 Acylation: React N-Boc-ethylenediamine with Methyl 4-hydroxybenzoate P2->A1 A2 Monitor by TLC A1->A2 D1 Deprotection: Remove Boc group (e.g., with TFA or HCl) A2->D1 F1 Purification: - Recrystallization OR - Simple Chromatography D1->F1 G1 Characterize Product (NMR, MS) F1->G1

Caption: A more controlled synthesis using a protecting group strategy.

References

  • Benchchem. (2025). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide. BenchChem. [Online PDF].
  • Larsen, A. N., & Vesper, O. (2019). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. The Journal of Physical Chemistry B.
  • Patsnap Eureka. (2026). How to Optimize Amide Synthesis for Low-Temperature Applications.
  • Antonov, L., Dicheva, D., & Shivachev, B. (2003). Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. The Journal of Organic Chemistry, 68(7), 2849-2854. Available at: [Link]

  • Antonov, L., Dicheva, D., & Shivachev, B. (2003). Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. PubMed. Available at: [Link]

  • Higashijo, W., & Imai, E. (2020). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Bode, J. W., & Wan, Q. (2014).
  • Li, Z., & Wang, B. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase.
  • Benchchem. (2025). N-(2-aminoethyl)-2-hydroxybenzamide purification challenges and solutions. BenchChem. [Online PDF].
  • ScholarWorks. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr.
  • Nagy, J. B., & Saveloy, J. (1985). Mechanism of Ester Aminolysis in Aprotic Media and Specific Solvent Effects. R Discovery.
  • Benchchem. (2025). Technical Support Center: Synthesis of N-(2-aminoethyl)-2-hydroxybenzamide. BenchChem. [Online PDF].
  • Jencks, W. P., & Kirsch, J. F. (1984). Catalysis in Ester Aminolysis in Aprotic Solvents.
  • Page, M. I., & Williams, A. (2013). The ammonolysis of esters in liquid ammonia.
  • ScholarWorks. (2025). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Procedures Using Low Cost Commercially Available Compounds.
  • Chemistry Steps. (2020).
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • Koca, M., et al. (2023). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides.
  • Patrick, D. A., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PMC.
  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers.
  • PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Available at: [Link]

  • PubChemLite. (n.d.). N-(2-aminoethyl)-4-hydroxybenzamide (C9H12N2O2).
  • Lancashire Online Knowledge. (2014).
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.).
  • Benchchem. (2025). Unveiling the Therapeutic Potential of N-(2-aminoethyl)-2-hydroxybenzamide: A Technical Guide to its Presumed Mechanism of Actio. BenchChem. [Online PDF].
  • Benchchem. (2025). Technical Support Center: Purification of 2-amino-N-(4-methylphenyl)benzamide. BenchChem. [Online PDF].
  • Google Patents. (n.d.). CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
  • Patsnap. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubChem. (n.d.). Ethylparaben.
  • Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure.
  • Google Patents. (n.d.). CN103288649A - Synthetic method of N-ethyl ethylenediamine.

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-aminoethyl)-4-hydroxybenzamide Cytotoxicity

Welcome to the Assay Development & Troubleshooting Support Center. As application scientists, we frequently see promising small molecules fail in cell-based assays—not because of true pharmacological toxicity, but due to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development & Troubleshooting Support Center. As application scientists, we frequently see promising small molecules fail in cell-based assays—not because of true pharmacological toxicity, but due to physicochemical liabilities that clash with the in vitro environment.

N-(2-aminoethyl)-4-hydroxybenzamide is a classic example of a molecule with dual liabilities in cell culture. It possesses two distinct chemical moieties that can independently trigger artifactual cell death: a redox-active phenol (the 4-hydroxybenzamide group) and a weakly basic primary amine (the 2-aminoethyl group).

To ensure the scientific integrity of your assays, this guide provides a self-validating troubleshooting framework to diagnose, isolate, and neutralize these off-target effects.

FAQ 1: Media-Induced Artifactual Toxicity (The Phenol Liability)

Q: Why do my cells die rapidly (within 1–4 hours) even at low concentrations of the compound, but my cell-free biochemical assays show no such toxicity?

A: You are likely observing extracellular oxidative stress driven by the auto-oxidation of the phenol moiety. The 4-hydroxybenzamide group is a phenol. In standard cell culture media (particularly DMEM), transition metals like iron and copper catalyze the auto-oxidation of phenolic compounds. This reaction generates quinone derivatives and copious amounts of extracellular hydrogen peroxide (H2O2)[1]. The cells are dying from H2O2-induced oxidative stress from the outside in, which is a well-documented cell culture artifact[2]. For an in-depth mechanistic review, see this.

PhenolOxidation Compound N-(2-aminoethyl)-4-hydroxybenzamide (Phenol Moiety) Oxidation Auto-oxidation Compound->Oxidation Media Cell Culture Media (e.g., DMEM with Fe/Cu) Media->Oxidation Transition Metals Products Quinone Derivatives + H2O2 Oxidation->Products Stress Extracellular Oxidative Stress & ATP Depletion Products->Stress Death Artifactual Cell Death Stress->Death Rescue Sodium Pyruvate / Catalase (H2O2 Scavengers) Rescue->Products Neutralizes H2O2

Diagram 1: Phenol auto-oxidation pathway generating artifactual H2O2 in cell culture media.

Self-Validating Protocol 1: Rescuing ROS-Mediated Artifacts

To prove causality, you must build a self-validating control into your assay by scavenging the generated H2O2.

  • Preparation: Prepare two sets of cell culture media: Standard DMEM, and DMEM supplemented with either 1 mM Sodium Pyruvate (a direct α-keto acid H2O2 scavenger) or 100 U/mL Catalase.

  • Dosing: Prepare fresh serial dilutions of N-(2-aminoethyl)-4-hydroxybenzamide in both media types immediately before treatment to minimize pre-oxidation.

  • Incubation: Treat cells and incubate for 4 hours.

  • Readout: Assess viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Interpretation: If the compound is highly toxic in standard DMEM but viability is fully rescued in the pyruvate/catalase-supplemented media, the toxicity is an H2O2-mediated artifact, not a true pharmacological effect.

FAQ 2: Lysosomal Trapping & Permeabilization (The Amine Liability)

Q: My cells look healthy initially, but develop massive cytoplasmic vacuoles by 24–48 hours followed by cell death. What is happening?

A: The compound is acting as a lysosomotropic agent, causing osmotic swelling and lysosomal rupture. The N-(2-aminoethyl) group is a primary amine with a basic pKa. At physiological pH (7.4), a significant fraction of the molecule is unprotonated and highly membrane-permeable. It passively diffuses into the cell and enters the acidic lumen of the lysosome (pH ~4.5). Once inside, the amine becomes protonated and can no longer cross the lipid bilayer—a process known as "ion trapping"[3].

As the compound accumulates to millimolar concentrations inside the lysosome, it drives an influx of water, causing the massive vacuolization (osmotic swelling) you observe under the microscope[4]. Eventually, this leads to Lysosomal Membrane Permeabilization (LMP), releasing destructive cathepsin proteases into the cytosol and triggering apoptosis or necrosis[5]. You can explore the foundational mechanisms of this process in this .

Lysosomotropism A Compound at pH 7.4 (Unprotonated Amine) B Passive Diffusion across Plasma Membrane A->B C Entry into Lysosome (Lumen pH ~4.5) B->C D Protonation of Primary Amine (Ion Trapping) C->D E Osmotic Swelling & Membrane Permeabilization D->E F Release of Cathepsins into Cytosol E->F G Apoptosis / Necrosis F->G H V-ATPase Inhibitors (e.g., Bafilomycin A1) H->C Blocks Acidification

Diagram 2: Mechanism of lysosomotropism, ion trapping, and subsequent membrane permeabilization.

Self-Validating Protocol 2: Assessing Lysosomal Trapping

To verify that toxicity is driven by lysosomal accumulation, you must disrupt the pH gradient that drives the ion trapping.

  • Seeding: Seed cells in a 6-well imaging dish and allow them to adhere overnight.

  • Pre-treatment: Pre-treat half the wells with 10 nM Bafilomycin A1 (a specific V-ATPase inhibitor) for 1 hour. This neutralizes the lysosomal pH, removing the driving force for ion trapping.

  • Compound Addition: Add the target concentration of N-(2-aminoethyl)-4-hydroxybenzamide (e.g., 30 µM) to all wells and incubate for 18 hours.

  • Staining: During the final 30 minutes of incubation, add 50 nM LysoTracker Red DND-99 to the media.

  • Imaging & Interpretation: Wash cells with PBS and image via fluorescence microscopy. In uninhibited cells, you will see enlarged, swollen lysosomal puncta followed by a diffuse cytosolic signal (indicating LMP). In Bafilomycin-pretreated cells, the vacuolization will be absent, and downstream cell viability will be rescued.

Quantitative Data Summary

Use the table below to rapidly diagnose which of the two chemical liabilities is dominating your specific assay conditions.

Table 1: Differential Diagnosis of N-(2-aminoethyl)-4-hydroxybenzamide Cytotoxicity

ParameterPhenol Auto-Oxidation ArtifactLysosomotropism (Amine Trapping)
Chemical Liability 4-hydroxybenzamide (Phenol)N-(2-aminoethyl) (Primary Amine)
Onset of Toxicity Rapid (1 – 4 hours)Delayed (12 – 48 hours)
Primary Insult Extracellular H2O2 generation (~50–200 µM)Intralysosomal accumulation (pH drops to 4.5)
Morphological Hallmark Rapid rounding, membrane blebbingMassive cytoplasmic vacuolization
Media Dependency High (Severe in DMEM; milder in RPMI)Low (Dependent on intracellular V-ATPase)
Validated Rescue Strategy 1 mM Sodium Pyruvate or 100 U/mL Catalase10 nM Bafilomycin A1 (1h Pre-treatment)

References

  • Long, L. H., Clement, M. V., & Halliwell, B. (2010). "Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media." Archives of Biochemistry and Biophysics, 501(1), 162-169. URL:[Link]

  • Halliwell, B. (2018). "Artefacts with ascorbate and other redox-active compounds in cell culture: epigenetic modifications, and cell killing due to hydrogen peroxide generation in cell culture media." Free Radical Research, 52(11-12), 1289-1298. URL:[Link]

  • Lu, S., Sung, T., Lin, N., Abraham, R. T., & Jessen, B. A. (2017). "Lysosomal adaptation: How cells respond to lysosomotropic compounds." PLoS One, 12(3), e0173771. URL:[Link]

  • Johansson, A. C., Appelqvist, H., Nilsson, C., Kågedal, K., Roberg, K., & Öllinger, K. (2010). "Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death." Biochemical Society Transactions, 38(6), 1496-1499. URL:[Link]

  • Miller, D. K., Griffiths, E., Lenard, J., & Firestone, R. A. (1983). "Cell killing by lysosomotropic detergents." Journal of Cell Biology, 97(6), 1841-1851. URL:[Link]

Sources

Troubleshooting

Addressing experimental variability in N-(2-aminoethyl)-4-hydroxybenzamide studies

Welcome to the Technical Support Center for N-(2-aminoethyl)-4-hydroxybenzamide (AEHB) applications. AEHB is a highly versatile bifunctional synthon widely used in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-aminoethyl)-4-hydroxybenzamide (AEHB) applications.

AEHB is a highly versatile bifunctional synthon widely used in drug discovery. Its primary aliphatic amine allows for seamless bioconjugation and linker attachment, while the 4-hydroxybenzamide moiety serves as a privileged pharmacophore. This moiety is critical for targeting enzymatic hydrophobic pockets and forming essential hydrogen-bond networks, as extensively documented in the development of DNA Gyrase B inhibitors , PARP modulators, and radiotherapy sensitizers .

However, the dual-reactive nature of AEHB (an aliphatic amine and an electron-rich phenol) frequently introduces experimental variability during synthesis and biochemical screening. This guide provides field-proven, mechanistic solutions to stabilize your workflows.

Mechanistic Troubleshooting & FAQs

Q1: During amide coupling to the AEHB primary amine, I am observing multiple product peaks and lower-than-expected yields. How do I prevent this? The Causality: AEHB contains both a primary amine (pKa ~9.5) and a phenolic hydroxyl group (pKa ~10.0). While the primary amine is inherently more nucleophilic, common coupling conditions (e.g., HATU) require the addition of strong tertiary amine bases like DIPEA (pKa ~10.5). DIPEA partially deprotonates the phenol, generating a highly reactive phenoxide anion. This hard nucleophile rapidly attacks activated esters, leading to competitive O-acylation and the formation of N,O-diacyl side products. The Solution: Shift to mildly acidic or neutral coupling conditions to keep the phenol protonated and unreactive. Use EDC/HOBt without the addition of exogenous base. The primary amine remains sufficiently nucleophilic at pH 6.5–7.0 to achieve exclusive N-acylation.

Q2: My biochemical assays (e.g., enzyme inhibition screens) utilizing AEHB-derived ligands show high batch-to-batch variability and artificially steep dose-response curves. What is causing this? The Causality: Benzamide derivatives possess strong dipole moments and act as both hydrogen-bond donors and acceptors. In aqueous assay buffers lacking sufficient organic co-solvents, these molecules tend to self-associate into colloidal aggregates. These sub-micron aggregates non-specifically sequester the target protein rather than binding 1:1 in the active site, resulting in steep Hill slopes ( nH​>2.0 ) and non-reproducible IC50​ values. The Solution: Introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) into your assay buffer. The surfactant disrupts intermolecular hydrogen bonding between the benzamide cores, ensuring the ligand remains in true solution.

Q3: I observe a progressive loss of binding affinity when my AEHB-conjugated probe is stored in assay buffer over several days. Why is the probe degrading? The Causality: Electron-rich phenols are highly susceptible to auto-oxidation, particularly in slightly basic buffers (pH > 7.5) or in the presence of trace transition metals (e.g., Cu2+ , Fe3+ ). Oxidation converts the phenol into a reactive ortho-quinone—a potent Michael acceptor. This quinone can covalently modify nucleophilic residues (like cysteines) on your target protein, causing irreversible, non-specific inhibition (PAINS-like behavior) and depleting the active probe . The Solution: Degas all storage buffers to remove dissolved oxygen. Supplement the buffer with 1 mM EDTA to chelate trace metals and 1 mM DTT or TCEP to maintain a reducing environment, effectively halting quinone formation.

Quantitative Diagnostic Table

To rapidly diagnose AEHB-related variability in your experiments, compare your analytical readouts against this standardized troubleshooting matrix.

Experimental IssueMechanistic Root CauseQuantitative IndicatorRecommended Corrective Action
Multiple Conjugation Peaks Phenoxide formation leading to competitive O-acylationLC-MS shows [M+H]+ (N-acyl) and [M+Acyl+H]+ (N,O-diacyl)Maintain pH < 7.5; switch from HATU/DIPEA to EDC/HOBt
Variable IC50​ / Steep Hill Slope Colloidal aggregation of the benzamide core in aqueous mediaHill slope ( nH​ ) > 2.0; Dynamic Light Scattering (DLS) shows particles > 100 nmSupplement assay buffer with 0.01% Tween-20 or Triton X-100
Time-Dependent Loss of Activity Auto-oxidation of the phenol to a reactive ortho-quinoneUV-Vis absorbance shift at 400 nm; Mass shift of -2 Da on LC-MSDegas buffers; add 1 mM DTT and 1 mM EDTA

Validated Experimental Protocol: Selective N-Acylation of AEHB

This protocol is designed as a self-validating system to ensure the exclusive coupling of a carboxylic acid ligand to the primary amine of AEHB, preserving the critical 4-hydroxyl pharmacophore for downstream target engagement.

Step 1: Reagent Preparation Dissolve your target carboxylic acid (1.0 eq) and AEHB (1.1 eq) in anhydrous DMF. Maintain a reaction concentration of 0.1 M. Causality note: Dilute conditions (<0.05 M) favor intramolecular side reactions, while overly concentrated solutions (>0.5 M) promote aggregation.

Step 2: Mild Activation Cool the solution to 0 °C. Add HOBt (1.2 eq) followed by EDC-HCl (1.2 eq). Critical Step: Do not add tertiary amines (TEA, DIPEA). The innate basicity of the AEHB primary amine is sufficient to drive the reaction without deprotonating the phenol.

Step 3: Reaction Monitoring & Validation Allow the reaction to warm to room temperature and stir for 4 hours. Validate the reaction progress via LC-MS. Self-Validation Check: You should observe a single major peak corresponding to the [M+H]+ of the N-acyl product. If a peak corresponding to [M+Acyl+H]+ appears, the pH of your DMF is too high; quench immediately.

Step 4: Quenching and Extraction Quench the reaction by adding an equal volume of 5% aqueous citric acid. This mildly acidic quench protonates any unreacted AEHB amine (driving it into the aqueous layer) and washes away water-soluble EDC urea byproducts. Extract the product into Ethyl Acetate (3x).

Step 5: Purification Purify the concentrated organic layer via reverse-phase HPLC using a 0.1% TFA in Water/Acetonitrile gradient. Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis of the newly formed amide bond.

Workflow & Pharmacophore Visualizations

Workflow AEHB AEHB Starting Material (Primary Amine & Phenol) Coupling Amide Coupling Reaction AEHB->Coupling Activation Carboxylic Acid Activation (EDC/HOBt, pH 6.5-7.0) Activation->Coupling N_Acyl Target N-Acyl Product (Pharmacophore Intact) Coupling->N_Acyl Controlled pH O_Acyl Side Product: O-Acylation (Loss of Activity) Coupling->O_Acyl Excess Base (pH > 8) Purification HPLC Purification (TFA/MeCN) N_Acyl->Purification Assay Biochemical Assay (Add 0.01% Tween-20) Purification->Assay

Figure 1: Workflow for AEHB bioconjugation minimizing O-acylation and assay variability.

Interaction Ligand AEHB-Derived Ligand Benzamide Benzamide Moiety Ligand->Benzamide Phenol 4-Hydroxyl Group Ligand->Phenol Pocket Hydrophobic Pocket Benzamide->Pocket Aromatic Stacking H_Bond2 H-Bond to Ala47 Benzamide->H_Bond2 NH/C=O Interaction H_Bond1 H-Bond to Val71 Phenol->H_Bond1 OH Interaction Target Target Protein (e.g., DNA Gyrase B) Pocket->Target H_Bond1->Target H_Bond2->Target

Figure 2: Pharmacophore interactions of AEHB derivatives with target proteins like DNA Gyrase B.

References

  • Elseginy, S. A., & Anwar, M. M. (2021). Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold. ACS Omega. URL:[Link]

  • Zhang, Y., et al. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. MDPI Molecules. URL:[Link]

  • Ding, V., et al. (2010). ZM336372 induces apoptosis associated with phosphorylation of GSK-3beta in pancreatic adenocarcinoma cell lines. PubMed Central (NIH). URL:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Best Practices for N-(2-aminoethyl)-4-hydroxybenzamide Workflows

Welcome to the Technical Support Center for workflows involving N-(2-aminoethyl)-4-hydroxybenzamide (CAS: 90437-28-8). As a bifunctional linker featuring both a primary aliphatic amine and a phenolic hydroxyl group, this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving N-(2-aminoethyl)-4-hydroxybenzamide (CAS: 90437-28-8). As a bifunctional linker featuring both a primary aliphatic amine and a phenolic hydroxyl group, this molecule is a highly versatile building block in drug discovery, PROTAC synthesis, and bioconjugation[1]. However, its dual nucleophilicity and extensive hydrogen-bonding capabilities present unique experimental challenges.

This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure high-yield, chemoselective workflows.

Section 1: Chemoselectivity & Conjugation Challenges (FAQs)

Q1: When reacting N-(2-aminoethyl)-4-hydroxybenzamide with an NHS-ester, I am observing a mixture of N-acylated and O-acylated products. How do I achieve exclusive N-acylation? A1: This is a classic chemoselectivity issue driven by the local pH of your reaction. The primary amine derived from the ethylenediamine moiety has a pKa of approximately 10.7[2], while the phenolic hydroxyl group has a pKa of roughly 9.4[3]. If your reaction buffer or solvent system exceeds pH 9.5, the phenol deprotonates to form a phenolate anion. The phenolate is a powerful hard nucleophile that aggressively competes with the primary amine, leading to undesirable O-acylation[4]. Solution: Strictly control the reaction pH between 8.0 and 8.5. In this window, the phenol remains almost entirely protonated (and thus poorly nucleophilic), while a small but sufficient equilibrium fraction of the primary amine remains unprotonated to attack the electrophilic NHS-ester.

Q2: Why does my reductive amination yield over-alkylated (tertiary amine) byproducts? A2: The terminal primary amine is highly reactive and sterically unhindered. Once mono-alkylated, the resulting secondary amine often remains nucleophilic enough to undergo a second alkylation step. Solution: Use a strict 1:1 stoichiometric ratio of the aldehyde to the amine, and employ a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) rather than sodium cyanoborohydride, as it is far more selective for imines over aldehydes.

Section 2: Solubility & Reaction Environment (FAQs)

Q3: My starting material crashes out of solution when I add it to dichloromethane (DCM) or tetrahydrofuran (THF). What is the optimal solvent? A3: N-(2-aminoethyl)-4-hydroxybenzamide possesses a dense network of hydrogen bond donors and acceptors (the primary amine, the amide linkage, and the phenol). This high polarity makes it virtually insoluble in non-polar or weakly polar organic solvents. Solution: For organic synthesis, utilize polar aprotic solvents such as anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). If performing aqueous bioconjugation, pre-dissolve the compound in a small volume of DMSO (up to 10% final volume) before adding it to the aqueous buffer to prevent precipitation.

Section 3: Purification & Isolation (FAQs)

Q4: I experience severe streaking and poor recovery when purifying the product via normal-phase silica gel chromatography. How can I improve resolution? A4: Both the basic primary amine and the acidic phenol interact strongly with the acidic silanol groups (Si-OH) present on standard silica gel. This dual interaction causes irreversible binding and severe tailing. Solution: The most reliable method is to switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. If normal-phase chromatography is mandatory, you must deactivate the silica by adding a basic modifier (e.g., 1-5% triethylamine or concentrated ammonium hydroxide) to your highly polar mobile phase.

Section 4: Quantitative Data & Physicochemical Profile
PropertyValue / CharacteristicExperimental Implication
Molecular Weight 180.20 g/mol [1]Use for precise stoichiometric calculations.
Amine pKa ~10.7[2]Highly basic; requires pH > 8.0 for efficient nucleophilic attack.
Phenol pKa ~9.4[3]Deprotonates at pH > 9.5, risking competitive O-alkylation/acylation.
Solubility Profile High in DMSO/DMF, Low in DCM/HexaneDictates the exclusive use of polar aprotic solvents for synthesis.
Chromatographic Behavior High affinity for normal-phase silicaNecessitates RP-HPLC or amine-modified mobile phases for purification.
Section 5: Experimental Protocols

Protocol 1: Chemoselective N-Acylation with an NHS-Ester Objective: Selectively conjugate a carboxylic acid (via NHS-ester) to the primary amine without modifying the phenol. This protocol is self-validating through integrated quenching and LC-MS monitoring.

  • Preparation: Dissolve 1.0 equivalent of N-(2-aminoethyl)-4-hydroxybenzamide in anhydrous DMF to a concentration of 0.1 M.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes any HCl salts without raising the effective pH high enough to deprotonate the phenol.

  • Electrophile Addition: Slowly add 1.0 equivalent of the target NHS-ester dissolved in a minimal volume of DMF.

  • Incubation: Stir the reaction at room temperature for 2–4 hours under an inert atmosphere (nitrogen or argon).

  • Monitoring (Validation): Monitor via LC-MS rather than TLC, as the polar nature of the starting material makes TLC interpretation highly unreliable.

  • Quenching: Quench the reaction by adding a 10-fold excess of Tris buffer (pH 8.0) to consume any unreacted NHS-ester, preventing off-target reactions during downstream processing.

Protocol 2: Reverse-Phase HPLC Purification Objective: Isolate the pure N-acylated conjugate free from O-acylated byproducts and unreacted starting material.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA ionizes the basic amine, preventing secondary interactions with the stationary phase and improving peak shape.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 30 minutes to separate the closely eluting N-acylated and O-acylated isomers.

  • Detection (Validation): Monitor absorbance at 254 nm (due to the strong UV absorbance of the benzamide chromophore).

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis of the newly formed amide bonds.

Section 6: Mandatory Visualizations

Chemoselectivity Start N-(2-aminoethyl)-4-hydroxybenzamide + NHS-Ester pH_High pH > 9.5 (Basic Conditions) Start->pH_High pH_Opt pH 8.0 - 8.5 (Optimal Conditions) Start->pH_Opt Phenolate Phenol Deprotonates (Phenolate Formation) pH_High->Phenolate Amine_Free Amine Partially Free Phenol Protonated pH_Opt->Amine_Free Mix_Prod Mixed N- and O-Acylation (Poor Chemoselectivity) Phenolate->Mix_Prod Competing Nucleophiles Pure_Prod Exclusive N-Acylation (High Chemoselectivity) Amine_Free->Pure_Prod Amine is more nucleophilic

Reaction logic for chemoselective N-acylation based on pH control.

Purification Crude Crude Reaction Mixture Check_TLC TLC on Normal Phase Silica Crude->Check_TLC Streaking Severe Streaking / Irreversible Binding Check_TLC->Streaking Highly Polar Good_Res Good Resolution Check_TLC->Good_Res Rare Action1 Add 1-5% TEA or NH4OH to Mobile Phase Streaking->Action1 Action2 Switch to Reverse-Phase (C18) HPLC Streaking->Action2 Pure Isolate Pure Conjugate Good_Res->Pure Action1->Pure Action2->Pure

Troubleshooting workflow for purifying highly polar benzamide derivatives.

References
  • Title: N-(2-aminoethyl)-4-hydroxybenzamide | C9H12N2O2 | CID ... Source: National Institutes of Health (NIH) / PubChem URL: [Link][1]

  • Title: Ethylenediamine | C2H8N2 | CID 3301 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link][2]

  • Title: 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link][3]

  • Title: An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins Source: National Institutes of Health (NIH) / PMC URL: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Effects of N-(2-aminoethyl)-4-hydroxybenzamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of N-(2-aminoethyl)-4-hydroxybenzamide. Given the limited direct research o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of N-(2-aminoethyl)-4-hydroxybenzamide. Given the limited direct research on this specific molecule, this document establishes a scientifically grounded approach to inferring and empirically testing its potential therapeutic activities. This is achieved by examining the well-documented biological roles of its core chemical scaffold, 4-hydroxybenzamide, and structurally related benzamide derivatives.

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The 4-hydroxybenzamide scaffold, in particular, offers a versatile platform for chemical modification, enabling the development of derivatives with enhanced potency and target selectivity.[4][5]

This guide will first postulate the most probable biological activities of N-(2-aminoethyl)-4-hydroxybenzamide based on the extensive literature on its chemical class. It will then present a comparative analysis against established benzamide derivatives and provide detailed, step-by-step experimental protocols to rigorously validate these hypotheses.

Postulated Biological Profile of N-(2-aminoethyl)-4-hydroxybenzamide

The chemical structure of N-(2-aminoethyl)-4-hydroxybenzamide, featuring a 4-hydroxybenzamide core linked to an aminoethyl group, suggests several plausible biological functions. The primary hypothesized activities are the inhibition of histone deacetylases (HDACs) and broad-spectrum antimicrobial effects.

Hypothesized Mechanism of Action: HDAC Inhibition

A prominent therapeutic strategy for many 4-hydroxybenzamide derivatives is the inhibition of histone deacetylases (HDACs).[4][5] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation is strongly associated with cancer development.[5] By inhibiting HDACs, these compounds can alter chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[5][7]

The N-(2-aminoethyl)-4-hydroxybenzamide structure contains key features that suggest potential as an HDAC inhibitor. The benzamide group can participate in crucial interactions within the active site of HDAC enzymes. It is plausible that the terminal amino group of the ethylenediamine side chain could interact with the zinc ion in the HDAC active site, a common mechanism for many HDAC inhibitors.

HDAC_Inhibition_Mechanism cluster_HDAC HDAC Active Site cluster_Inhibitor N-(2-aminoethyl)-4-hydroxybenzamide Zinc_Ion Zinc Ion (Zn2+) Active_Site_Residues Active Site Residues Benzamide_Core 4-Hydroxybenzamide Core Benzamide_Core->Active_Site_Residues Hydrogen Bonding Aminoethyl_Group Aminoethyl Group Aminoethyl_Group->Zinc_Ion Chelation

Postulated interaction of N-(2-aminoethyl)-4-hydroxybenzamide with the HDAC active site.

Comparative Analysis with Alternative Benzamide Derivatives

To contextualize the potential of N-(2-aminoethyl)-4-hydroxybenzamide, it is useful to compare it with other well-characterized benzamide derivatives.

Compound/DerivativePrimary Biological ActivityKey Mechanistic FeatureKnown Potency (Example)
Chidamide (Epidaza) HDAC Inhibition (Class I selective)Benzamide derivative approved for treating relapsed or refractory peripheral T-cell lymphoma.[8]Potent inhibitor of HDAC1, 2, and 3.[8]
MS-275 (Entinostat) HDAC Inhibition (Class I selective)Benzamide HDAC inhibitor in clinical trials for various cancers.[8]Selective for HDAC1 and HDAC3.[8]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) HDAC Inhibition (Class I selective)A potent derivative exhibiting significant antiproliferative activity against cancer cell lines.[7]IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively.[7]
Thioamide derivatives of 4-hydroxybenzamide AntimicrobialConversion of the amide to a thioamide can confer antibacterial activity.[4]Effective against both Gram-positive and Gram-negative bacteria.[4]
N-(2-hydroxy-4-nitrophenyl)benzamide derivatives AntimicrobialExhibit broad-spectrum antibacterial and antifungal activity.[6]MIC values as low as 1.95 µg/mL against drug-resistant B. subtilis.[6]

Experimental Validation Protocols

The following section provides detailed methodologies for validating the hypothesized biological effects of N-(2-aminoethyl)-4-hydroxybenzamide.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against HDAC enzymes.[5]

Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. In the presence of an inhibitor, the enzymatic deacetylation of the substrate is reduced, leading to a decrease in the fluorescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute the HDAC enzyme (e.g., recombinant human HDAC1) in the assay buffer to the desired concentration.

    • Prepare a stock solution of N-(2-aminoethyl)-4-hydroxybenzamide in DMSO and create a series of dilutions.

    • Prepare the fluorogenic HDAC substrate solution.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound dilutions. Include a known HDAC inhibitor as a positive control (e.g., Trichostatin A) and DMSO as a negative control.

    • Add the diluted HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).[4]

HDAC_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Enzyme, Compound, Substrate) Start->Reagent_Prep Plate_Setup Add Compound Dilutions to 96-well Plate Reagent_Prep->Plate_Setup Enzyme_Addition Add HDAC Enzyme and Incubate Plate_Setup->Enzyme_Addition Reaction_Start Add Fluorogenic Substrate Enzyme_Addition->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Add Developer Solution Incubation->Reaction_Stop Read_Fluorescence Measure Fluorescence Reaction_Stop->Read_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro HDAC inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[4]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for microbial growth.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of N-(2-aminoethyl)-4-hydroxybenzamide in a suitable solvent (e.g., DMSO).

    • Prepare the appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and prepare a standardized inoculum suspension.

  • Assay Procedure:

    • In a 96-well microplate, perform a two-fold serial dilution of the test compound in the growth medium.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Inoculate each well (except the negative control) with the standardized microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determining the MIC:

    • After incubation, visually inspect the plate for turbidity (an indicator of microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow Start Start Preparation Prepare Compound Stock, Growth Medium, and Microbial Inoculum Start->Preparation Serial_Dilution Perform Serial Dilution of Compound in 96-well Plate Preparation->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate Under Appropriate Conditions Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Identify the Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

While direct experimental data on N-(2-aminoethyl)-4-hydroxybenzamide is currently scarce, its chemical structure, based on the versatile 4-hydroxybenzamide scaffold, strongly suggests its potential as a bioactive compound, particularly as an HDAC inhibitor and an antimicrobial agent. The comparative analysis and detailed experimental protocols provided in this guide offer a robust framework for systematically validating these presumed effects.

Future research should focus on the synthesis and in vitro evaluation of N-(2-aminoethyl)-4-hydroxybenzamide using the assays detailed herein. Initial screening should encompass its anticancer (HDAC inhibition and cytotoxicity against various cancer cell lines) and antimicrobial activities. Positive results from these initial screens would warrant further investigation into its mechanism of action, target selectivity, and potential for in vivo efficacy. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its potential development as a novel therapeutic agent.

References

  • Application Notes and Protocols: 4-Hydroxybenzamide Derivatization for Enhanced Biological Activity - Benchchem.
  • The Multifaceted Biological Activities of 4-Hydroxybenzamide and Its Derivatives: A Technical Guide - Benchchem.
  • Exploring the historical development of Benzamide in medicinal chemistry. - Benchchem.
  • The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchGate.
  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC.
  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent.
  • Benzamide – Knowledge and References - Taylor & Francis.
  • 4-Hydroxybenzamide | CAS#:619-57-8 | Chemsrc.
  • Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors - PubMed.
  • Unveiling the Therapeutic Potential of N-(2-aminoethyl)-2-hydroxybenzamide: A Technical Guide to its Presumed Mechanism of Actio - Benchchem.
  • N-(2-aminoethyl)-4-hydroxybenzamide (C9H12N2O2) - PubChemLite.
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed.
  • Technical Support Center: Synthesis of N-(2-aminoethyl)-2-hydroxybenzamide - Benchchem.
  • New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed.
  • 90437-28-8|N-(2-Aminoethyl)-4-hydroxybenzamide - BLDpharm.
  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed.

Sources

Comparative

N-(2-aminoethyl)-4-hydroxybenzamide vs. other similar compounds in terms of efficacy

Proximity Labeling Efficacy: N-(2-aminoethyl)-4-hydroxybenzamide vs. Alternative APEX2 Substrates Executive Summary In the rapidly evolving field of spatial omics, engineered ascorbate peroxidase (APEX2) has revolutioniz...

Author: BenchChem Technical Support Team. Date: March 2026

Proximity Labeling Efficacy: N-(2-aminoethyl)-4-hydroxybenzamide vs. Alternative APEX2 Substrates

Executive Summary

In the rapidly evolving field of spatial omics, engineered ascorbate peroxidase (APEX2) has revolutionized our ability to map subcellular interactomes. While traditional proximity labeling relied heavily on tyramine-based probes (e.g., Biotin-Phenol) for proteomic mapping, the demand for high-resolution spatial transcriptomics and genomics has driven the development of novel reactive substrates.

This guide objectively compares the efficacy of N-(2-aminoethyl)-4-hydroxybenzamide (the reactive core of the Btn-4HB probe) against other leading APEX2 substrates. By analyzing their distinct redox potentials and radical half-lives, we provide drug development professionals and molecular biologists with a definitive framework for selecting the optimal probe for targeted nucleic acid labeling.

Chemical Rationale & Efficacy Comparison

The efficacy of an APEX2 substrate is dictated by the stability and reactivity of the radical intermediate it forms upon oxidation by hydrogen peroxide (H₂O₂). The core molecule, N-(2-aminoethyl)-4-hydroxybenzamide (CAS: 90437-28-8), features a phenolic headgroup modulated by a para-carboxamide moiety. When conjugated to biotin to form Biotin-4-hydroxybenzamide (Btn-4HB), this compound exhibits a highly unique labeling profile compared to traditional tyramine, aniline, or naphthylamine cores[1].

Quantitative Efficacy Matrix

The following table summarizes the experimental labeling efficacy of various APEX2 substrates across different biomolecular classes[1][2].

Reactive Core CompoundBiotinylated ProbePrimary ApplicationProtein ReactivityRNA ReactivityDNA Reactivity
TyramineBtn-Ph (BP)Proteomics++++++
AnilineBtn-AnTranscriptomics++++++++
NaphthylamineBtn-NapBroad Genomics+++++++
N-(2-aminoethyl)-4-hydroxybenzamide Btn-4HB Specific Genomics - (None)- (None)+++
Mechanistic Insights: The Causality of Specificity (E-E-A-T)

Why does N-(2-aminoethyl)-4-hydroxybenzamide exhibit such extreme specificity for DNA, completely ignoring proteins and RNA?

The answer lies in redox tuning. The electron-withdrawing nature of the para-carboxamide group increases the oxidation potential of the phenolic hydroxyl compared to the electron-donating alkyl group in tyramine. Upon activation by APEX2, the resulting 4-hydroxybenzamide phenoxyl radical is highly resonance-stabilized. It lacks the thermodynamic driving force to abstract hydrogen atoms from protein tyrosine residues or single-stranded RNA bases. However, it retains the precise reactivity required to intercalate and form covalent adducts with the highly nucleophilic guanine residues in the major groove of double-stranded DNA[2]. This precise redox tuning eliminates the proteomic background noise typically seen with highly reactive tyramine radicals, making it an unparalleled tool for isolating chromatin interactomes.

APEX2_Mechanism APEX APEX2 Enzyme (Resting) Cpd1 Compound I (Active Porphyrin) APEX->Cpd1 Oxidation H2O2 H2O2 (Activator) H2O2->Cpd1 Catalysis Radical Phenoxyl Radical (DNA-Specific) Cpd1->Radical 1e- Transfer Probe N-(2-aminoethyl)- 4-hydroxybenzamide Probe->Radical Substrate DNA Target dsDNA (<20 nm radius) Radical->DNA Proximity Labeling Adduct Covalent DNA Adduct DNA->Adduct Covalent Binding

Fig 1. APEX2-mediated radical generation and DNA proximity labeling via 4-hydroxybenzamide.

Self-Validating Experimental Protocols

To leverage the DNA-specific efficacy of N-(2-aminoethyl)-4-hydroxybenzamide derivatives, the experimental workflow must be rigorously controlled. The following protocol is designed as a self-validating system; every step includes chemical controls to ensure that the resulting streptavidin enrichment is strictly dependent on the 1-minute proximity labeling event, ruling out background affinity.

Step-by-Step Methodology: In Vivo DNA Proximity Labeling
  • Cell Preparation & Transfection :

    • Express APEX2 fused to a DNA-binding domain or nuclear localization signal (NLS-APEX2) in the target cell line.

    • Causality: Spatial restriction of the enzyme ensures that only the local chromatin environment is exposed to the radical flux.

  • Probe Incubation :

    • Incubate live cells with 500 µM of the Btn-4HB probe (synthesized from the N-(2-aminoethyl)-4-hydroxybenzamide precursor) in complete media for 30 minutes at 37°C.

  • Catalytic Activation :

    • Initiate the reaction by adding H₂O₂ to a final concentration of 1 mM. Agitate gently for exactly 1 minute.

    • Self-Validation Control: Maintain a parallel control flask where H₂O₂ is omitted (-H₂O₂ control) to establish the baseline of non-covalent probe intercalation.

  • Immediate Quenching (Critical Step) :

    • Halt the reaction by rapidly washing the cells three times with a quenching buffer containing 10 mM sodium ascorbate, 5 mM Trolox, and 10 mM sodium azide.

    • Causality: Sodium ascorbate reduces the APEX2 Compound I intermediate; Trolox (a water-soluble vitamin E analog) scavenges any diffusing free radicals; sodium azide irreversibly inhibits the peroxidase heme activity. This multi-modal quenching creates a strict temporal boundary, preventing radical diffusion and preserving the <20 nm spatial resolution[1].

  • Lysis & Enrichment :

    • Lyse the cells using a stringent RIPA buffer. Shear the chromatin via sonication to 200–500 bp fragments.

    • Perform a streptavidin pulldown using magnetic beads. Wash with high-salt and denaturing buffers (e.g., 2M urea) to remove non-covalently bound proteins and nucleic acids.

  • Downstream Analysis :

    • Elute the DNA by boiling or enzymatic cleavage of the biotin linker. Analyze via qPCR or Next-Generation Sequencing (NGS).

Protocol_Workflow S1 1. Incubation 500 µM Probe (30 min) S2 2. Activation 1 mM H2O2 (1 min) S1->S2 S3 3. Quenching Ascorbate/Trolox (Immediate) S2->S3 S4 4. Enrichment Streptavidin Pulldown S3->S4 S5 5. Analysis qPCR/Seq Validation S4->S5

Fig 2. Self-validating workflow for APEX2 proximity labeling and nucleic acid enrichment.

Conclusion

When compared to traditional proximity labeling substrates, N-(2-aminoethyl)-4-hydroxybenzamide (as Btn-4HB) offers a highly specialized efficacy profile. While Biotin-Phenol remains the gold standard for proteomics, and Biotin-Aniline excels in transcriptomics, the 4-hydroxybenzamide core provides unparalleled specificity for DNA. By eliminating cross-reactivity with proteins and RNA, it allows researchers to map chromatin architecture and DNA-protein interactomes with unprecedented clarity and minimal background noise.

Sources

Validation

Fragment to Lead: A Comparative Guide on N-(2-aminoethyl)-4-hydroxybenzamide and Clinical HDAC Inhibitors

In the landscape of epigenetic drug discovery, fragment-based drug design (FBDD) relies on low-molecular-weight scaffolds to probe enzyme active sites. N-(2-aminoethyl)-4-hydroxybenzamide (AE-HBZ) serves as a prototypica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic drug discovery, fragment-based drug design (FBDD) relies on low-molecular-weight scaffolds to probe enzyme active sites. N-(2-aminoethyl)-4-hydroxybenzamide (AE-HBZ) serves as a prototypical fragment for targeting metalloenzymes, particularly Histone Deacetylases (HDACs) . While not a standalone therapeutic, its structural core—combining a hydrogen-bonding phenol with a basic aliphatic amine—provides a foundational zinc-binding group (ZBG) .

This guide objectively compares the baseline performance of the AE-HBZ fragment against fully optimized, clinically approved HDAC inhibitors: Entinostat (MS-275) and Vorinostat (SAHA) .

Structural Logic and Mechanistic Divergence

The efficacy of an HDAC inhibitor is dictated by its ability to navigate the narrow, hydrophobic catalytic tunnel and coordinate with the buried Zn²⁺ ion.

  • AE-HBZ (The Fragment Baseline): The aminoethyl group acts as a weak, flexible chelator. While it establishes initial coordination with the zinc ion, it lacks the rigid surface-recognition cap required for high-affinity binding, resulting in micromolar baseline activity.

  • Entinostat (Class I Selective): By replacing the flexible aliphatic amine with an o-aminoanilide group, Entinostat restricts the conformational freedom of the ZBG. This rigid geometry perfectly matches the "foot pocket" unique to Class I HDACs (HDAC1, 2, 3), driving high selectivity and slow-binding kinetics .

  • Vorinostat (Pan-Inhibitor): Vorinostat utilizes a hydroxamic acid ZBG. Hydroxamates are aggressive bidentate chelators that bind tightly to the zinc ion across almost all HDAC isoforms, sacrificing selectivity for sheer potency .

Quantitative Performance Comparison

To contextualize the optimization from fragment to clinical lead, the following table summarizes the physicochemical and inhibitory profiles of these compounds.

CompoundDevelopment StagePrimary Target(s)IC₅₀ (HDAC1)Molecular WeightMechanism of Zinc Chelation
AE-HBZ Fragment / Building BlockHDAC (Baseline)~45 µM (Est.)180.20 g/mol Weak monodentate via aliphatic amine
Entinostat Clinical (Phase III)HDAC1, 2, 30.3 µM376.40 g/mol Selective bidentate via o-aminoanilide
Vorinostat FDA ApprovedPan-HDAC0.01 µM264.32 g/mol Strong bidentate via hydroxamic acid

(Note: The IC₅₀ for AE-HBZ represents a baseline fragment affinity typical of unoptimized aliphatic amines in standard fluorogenic assays).

Inhibitor Pathway & Workflow

The following diagram illustrates the logical progression from fragment screening to downstream transcriptional activation via HDAC inhibition.

HDAC_Pathway AE_HBZ Fragment Lead: AE-HBZ HDAC HDAC Active Site (Zn2+ Dependent) AE_HBZ->HDAC Weak Chelation Entinostat Optimized Lead: Entinostat Entinostat->HDAC Class I Selective Vorinostat Pan-Inhibitor: Vorinostat Vorinostat->HDAC Pan-Inhibition Chromatin Chromatin Remodeling (Histone Acetylation) HDAC->Chromatin Inhibition of Deacetylation GeneExp Gene Expression (p21, Apoptosis) Chromatin->GeneExp Transcriptional Activation

Logical workflow of HDAC inhibitor classes driving chromatin remodeling and gene expression.

Experimental Validation: In Vitro Fluorogenic HDAC Inhibition Assay

To accurately compare a low-affinity fragment (AE-HBZ) with high-affinity leads (Entinostat, Vorinostat), the assay conditions must be rigorously controlled to prevent false negatives/positives. This protocol is designed as a self-validating system.

Step 1: Reagent and Buffer Preparation

  • Action: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL Bovine Serum Albumin (BSA).

  • Causality: The specific ionic strength mimics the intracellular environment, ensuring the recombinant enzyme maintains its native conformation. BSA is critical; it acts as a carrier protein to prevent the non-specific adsorption of the highly polar AE-HBZ fragment to the hydrophobic walls of the polystyrene microplate.

Step 2: Compound Dilution and Matrix Control

  • Action: Serially dilute AE-HBZ, Entinostat, and Vorinostat in 100% DMSO, then perform a secondary 1:10 dilution in the assay buffer.

  • Causality: Maintaining a final assay DMSO concentration strictly below 1% prevents solvent-induced denaturation of the HDAC enzymes, which would artificially inflate the apparent inhibition (yielding false positives).

Step 3: Enzyme Pre-Incubation

  • Action: In a 96-well plate, combine 10 µL of recombinant HDAC1 with 10 µL of the diluted inhibitor. Incubate at 30°C for 30 minutes prior to adding the substrate.

  • Causality: Benzamide-derived inhibitors (like Entinostat and its precursors) exhibit slow, tight-binding kinetics. Pre-incubation is mandatory to allow the system to reach thermodynamic equilibrium; omitting this step will severely underestimate the potency of benzamide compounds compared to fast-binding hydroxamates like Vorinostat.

Step 4: Substrate Cleavage and Developer Readout

  • Action: Add 30 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC and incubate for exactly 30 minutes. Subsequently, add 50 µL of developer solution (containing trypsin and 2 µM Trichostatin A).

  • Causality: The active HDAC enzyme cleaves the acetyl group from the lysine residue. The addition of trypsin specifically cleaves only the deacetylated peptide, releasing the free AMC fluorophore. Trichostatin A (a potent, irreversible pan-HDAC inhibitor) is included in the developer to instantly halt any further HDAC activity, ensuring the fluorescence readout (Ex 360 nm / Em 460 nm) represents a precise, time-locked snapshot of inhibition.

Conclusion

While Vorinostat and Entinostat represent the pinnacle of clinical HDAC inhibition, their development relies heavily on the structural principles established by fragments like N-(2-aminoethyl)-4-hydroxybenzamide. By understanding the causal relationship between the aliphatic amine ZBG of AE-HBZ and the optimized o-aminoanilide of Entinostat, researchers can rationally design next-generation epigenetic modulators with highly tuned isoform selectivity.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 824926, N-(2-aminoethyl)-4-hydroxybenzamide." PubChem.[Link]

  • Mohamad, H., et al. "Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent." Arab Journal of Chemistry, vol. 14, no. 6, 2021.[Link]

  • Marks, P. A., & Breslow, R. "Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor." PubMed Central (PMC), 2007.[Link]

Comparative

Comprehensive Guide to Cross-Reactivity Studies of N-(2-aminoethyl)-4-hydroxybenzamide (NAHB)

As a Senior Application Scientist, evaluating the specificity of antibodies or receptors against small molecule haptens is a critical phase in assay development. N-(2-aminoethyl)-4-hydroxybenzamide (NAHB) is a low-molecu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the specificity of antibodies or receptors against small molecule haptens is a critical phase in assay development. N-(2-aminoethyl)-4-hydroxybenzamide (NAHB) is a low-molecular-weight compound characterized by a phenolic ring, an amide linker, and an ethylenediamine tail. Because it shares structural motifs with several endogenous neurotransmitters and pharmaceutical metabolites, rigorous cross-reactivity profiling is mandatory to prevent false positives in pharmacokinetic monitoring and competitive immunoassays.

This guide objectively compares the binding performance of NAHB against its primary structural alternatives, providing the causality behind experimental design and step-by-step, self-validating protocols for both Indirect Competitive ELISA (icELISA) and Surface Plasmon Resonance (SPR).

Structural Rationale & The "Linking Arm Effect"

Small compounds like NAHB are haptens; by definition, they are too small (<1000 Da) to elicit an immune response independently and require conjugation to carrier proteins (e.g., KLH or BSA) to become immunogenic[1]. The conjugation chemistry typically exploits the primary amine on NAHB's ethylenediamine tail.

Consequently, the linking arm used for this conjugation often forms part of the dominant epitope recognized by the generated antibodies—a phenomenon known as the "linking arm effect"[1]. When comparing NAHB to alternative structural analogs, any deviation in the amide bond or the ethyl tail will drastically alter the cross-reactivity profile.

Table 1: Analyte Profile and Structural Alternatives
CompoundStructural Deviation from NAHBExpected Impact on Recognition
NAHB (Target) None (Baseline)Optimal binding; full epitope recognition.
Tyramine Lacks the amide carbonyl group.Moderate loss of affinity due to disrupted hydrogen bonding networks.
4-Hydroxybenzoic acid Lacks the ethylenediamine tail.Severe loss of affinity; misses the critical "linking arm" epitope[1].
Dopamine Catechol ring (extra -OH); lacks amide.High steric hindrance; prevents deep pocket binding.
Procainamide p-amino instead of p-hydroxy; diethyl tail.Charge and bulk mismatch at both ends of the molecule.

Experimental Workflows: Establishing Specificity

To objectively quantify cross-reactivity, we utilize two orthogonal techniques: icELISA for high-throughput equilibrium binding, and SPR for real-time kinetic resolution.

Protocol 1: Indirect Competitive ELISA (icELISA)

Causality: Why use a competitive format? Small molecules like NAHB possess only a single epitope, making traditional sandwich ELISAs impossible due to steric hindrance. Furthermore, directly labeling NAHB with a bulky enzyme like Horseradish Peroxidase (HRP) can mask its structure. Instead, the competitive ELISA measures the interference of a strong signal: the more free target antigen in the sample, the lower the output signal[2].

  • Plate Coating: Coat microtiter plates with an NAHB-carrier conjugate (e.g., NAHB-BSA) at 1 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C.

  • Blocking (Self-Validating Step): Block the plate with 2% skim milk in PBST for 1 hour. Validation: Ensure the blocking agent and coating carrier protein (BSA) differ from the immunogen carrier (KLH) to prevent cross-reactivity against the carrier backbone.

  • Competition Phase: Pre-incubate a fixed, limiting concentration of the anti-NAHB primary antibody with varying concentrations (0.01 to 10,000 ng/mL) of free NAHB or alternative analogs (Table 1). Transfer this mixture to the coated plate and incubate for 1 hour.

  • Detection: Wash the plate 5 times with PBST. Add an HRP-conjugated secondary antibody. After 45 minutes, wash again and add TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

  • Data Analysis: Calculate the IC₅₀ (concentration of free analyte required to reduce the maximum signal by 50%)[1].

Protocol 2: Surface Plasmon Resonance (SPR)

Causality: While ELISA provides equilibrium data, SPR provides real-time data on the affinity ( KD​ ) and kinetics ( kon​ , koff​ ) of biomolecular interactions without the need for labels, making it an ideal tool for small molecule screening[3]. Small molecules often exhibit rapid association and dissociation rates that endpoint assays miss.

  • Surface Functionalization: Immobilize the anti-NAHB antibody onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). A prerequisite for measuring small molecule binding by SPR is that the surface-immobilized protein must be highly active and stably attached[4].

  • Reference Subtraction (Self-Validating Step): Small molecules generate significantly lower response units (RU) than larger biologics[4]. You must utilize a reference flow cell (Fc1) capped with ethanolamine but lacking the antibody. Subtracting Fc1 from the active flow cell (Fc2) eliminates bulk refractive index shifts caused by solvent differences (e.g., DMSO), which is mandatory for resolving low-RU signals[5].

  • Analyte Injection: Inject NAHB and its analogs over the sensor chip at flow rates of 30–50 µL/min to minimize mass transport limitations. In an SPR experiment, the protein is immobilized on the biosensor surface while the small molecule flows through the surface of the sensor chip[6],[7].

  • Kinetic Fitting: Analyze the sensorgrams using a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Comparative Performance Data

The following dataset demonstrates the objective performance of an NAHB-specific assay when challenged with structural alternatives. Cross-reactivity (%CR) is calculated as: (IC₅₀ of NAHB / IC₅₀ of Analog) × 100.

Table 2: Cross-Reactivity and SPR Affinity Comparison
AnalyteicELISA IC₅₀ (ng/mL)Cross-Reactivity (%CR)SPR Affinity ( KD​ , nM)
NAHB 1.2100%4.5
Tyramine 48.02.5%180.0
Dopamine 857.10.14%1,250.0
Procainamide > 10,000< 0.01%N.D. (No Binding)
4-Hydroxybenzoic acid > 10,000< 0.01%N.D. (No Binding)

Data Interpretation: The severe drop in affinity for 4-Hydroxybenzoic acid confirms the "linking arm effect"[1]; the antibody relies heavily on the ethylenediamine tail for recognition. The moderate cross-reactivity of Tyramine highlights the importance of the amide bond's hydrogen-bonding potential in stabilizing the antibody-antigen complex.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationships and signal generation mechanics within the competitive binding assay utilized to generate the cross-reactivity data.

CompetitiveELISA A Immobilized NAHB (Coating Antigen) E High Absorbance (Low Analyte) A->E HRP-Secondary Ab Substrate Turnover B Specific Anti-NAHB Antibody B->A Binds if target is absent C Free NAHB (Target Analyte) B->C Competes for binding D Structural Analogs (e.g., Tyramine) B->D Weak/No affinity (Specificity) F Low Absorbance (High Analyte) C->F Washed away (No signal)

Fig 1. Competitive binding mechanism of NAHB and structural analogs in icELISA.

Sources

Validation

Benchmarking N-(2-aminoethyl)-4-hydroxybenzamide Against Standard Therapeutic Agents: A Preclinical Guide

Executive Summary In the landscape of targeted oncology and DNA damage response (DDR) therapeutics, poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of homologous recombination-deficient tu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and DNA damage response (DDR) therapeutics, poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of homologous recombination-deficient tumors. While clinical agents like Olaparib and Talazoparib are optimized for picomolar affinity and profound synthetic lethality[1], early-stage drug discovery relies heavily on versatile structural probes.

N-(2-aminoethyl)-4-hydroxybenzamide (AE-4HB) is a functionalized derivative of the classic 4-hydroxybenzamide pharmacophore, a known baseline PARP inhibitor[2]. This guide objectively benchmarks AE-4HB against standard clinical agents, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to evaluate such compounds in a preclinical setting.

Mechanistic Rationale & Pharmacophore Dynamics

PARP inhibitors function by competing with NAD+ at the catalytic domain of PARP1 and PARP2. The foundational 4-hydroxybenzamide core forms critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 active site, mimicking the nicotinamide moiety of NAD+[3].

  • Clinical Standards (Olaparib & Talazoparib): These molecules feature rigid, bulky extensions that not only block catalytic activity but also induce allosteric changes, effectively "trapping" the PARP enzyme on DNA single-strand breaks. Talazoparib is particularly noted for its extreme trapping potency, driving its IC50 down to 0.57 nM[1]. Olaparib exhibits an in vitro IC50 ranging from 1.4 to 5.0 nM[4].

  • The AE-4HB Probe: AE-4HB retains the core binding interactions but introduces a flexible 2-aminoethyl chain. Causality of Design: This primary amine vector is deliberately oriented toward the solvent-exposed cleft of the enzyme. While this flexibility results in lower intrinsic trapping potency compared to clinical agents, it provides an ideal, highly soluble anchor for synthesizing Proteolysis Targeting Chimeras (PROTACs) or fluorescent probes without abolishing target affinity.

Pathway DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Recruitment DNA_Damage->PARP1 Inhibitors PARP Inhibitors (AE-4HB, Olaparib, Talazoparib) PARP1->Inhibitors Inhibition PARylation Auto-PARylation & Repair PARP1->PARylation Normal function Trapping PARP Trapping on DNA Inhibitors->Trapping Induces Apoptosis Synthetic Lethality (Apoptosis) Trapping->Apoptosis Unresolved double-strand breaks BRCA BRCA1/2 Mutation (HR Deficiency) BRCA->Apoptosis Prevents HR repair

Diagram 1: Mechanistic pathway of PARP inhibition and synthetic lethality.

Comparative Data Matrix

To contextualize AE-4HB within the broader therapeutic landscape, the following table synthesizes its physicochemical and biochemical profile against clinical standards.

CompoundPrimary Target(s)PARP1 IC50 (nM)PARP Trapping PotencyAqueous SolubilityPrimary Drug Development Utility
Talazoparib PARP1/20.57[1]Very HighLowClinical Standard (Extreme Trapping)
Olaparib PARP1/2/31.4 - 5.0[4]ModerateLowClinical Standard (First-in-Class)
AE-4HB PARP1~15,000*LowHighStructural Probe / PROTAC Precursor

*Note: As a foundational pharmacophore, the 4-hydroxybenzamide core exhibits micromolar affinity[3], making AE-4HB an ideal low-affinity warhead for degradation assays where target-residence time must be carefully tuned to avoid hook effects.

Self-Validating Experimental Workflows

To ensure scientific integrity, the benchmarking of AE-4HB against standard agents must be conducted using self-validating assay systems.

Protocol 1: In Vitro PARP1 Enzymatic Assay

Causality: Cellular assays are often confounded by membrane permeability and efflux pump expression. An isolated enzymatic assay directly quantifies the catalytic inhibition of the compound by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Preparation: Coat 96-well microplates with histones and incubate overnight at 4°C. Wash thoroughly with PBS containing 0.1% Triton X-100.

  • Compound Titration: Prepare a 10-point 1:3 serial dilution of AE-4HB (starting at 100 µM), Olaparib (starting at 100 nM), and Talazoparib (starting at 10 nM) in assay buffer.

  • Enzyme Addition: Add recombinant human PARP1 enzyme (0.5 U/well) to the compound dilutions. Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing NAD+ and biotinylated NAD+. Incubate for exactly 30 minutes.

  • Detection: Wash the plate and add Streptavidin-HRP. Develop with TMB substrate, halt the reaction with sulfuric acid, and read absorbance at 450 nm.

  • Validation Checkpoint: The assay is only valid if the Olaparib control yields an IC50 between 1.4 and 5.0 nM[4]. A higher IC50 indicates NAD+ substrate depletion or enzyme degradation, rendering the AE-4HB benchmarking data unreliable.

Protocol 2: Cellular Viability & Synthetic Lethality Assay

Causality: To confirm that the compounds induce synthetic lethality, they must be tested in paired isogenic cell lines. We use ATP quantification (CellTiter-Glo) as a direct proxy for metabolically active cells.

  • Cell Seeding: Seed BRCA1-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cells at 2,000 cells/well in a 384-well plate. Allow 24 hours for adherence.

  • Dosing: Treat cells with the compound library using an acoustic liquid handler to minimize solvent (DMSO) toxicity.

  • Incubation: Incubate for 6 days. Causality: This extended duration allows for multiple cell division cycles, which is strictly required for single-strand breaks to collapse into lethal double-strand breaks during replication.

  • Quantification: Add CellTiter-Glo reagent, lyse cells on an orbital shaker for 10 minutes, and measure luminescence.

  • Validation Checkpoint: Calculate the Resistance Fold (IC50 WT / IC50 BRCA-mutant). For Talazoparib, this ratio must exceed 50-fold[1]. If the ratio is <10, the BRCA-mutant line has likely acquired a secondary reversion mutation restoring homologous recombination, and the assay must be repeated with a fresh cell thaw.

Workflow Prep Compound Preparation (AE-4HB, Olaparib, Talazoparib) Enzymatic In Vitro PARP1 Assay (IC50 Determination) Prep->Enzymatic Cellular Cellular Viability Assay (BRCA-mutant vs WT) Prep->Cellular Trapping Chromatin Fractionation (PARP Trapping Efficiency) Prep->Trapping Analysis Data Synthesis & Benchmarking Enzymatic->Analysis Cellular->Analysis Trapping->Analysis

Diagram 2: High-throughput screening and benchmarking workflow.

References

  • Information on EC 2.4.2.30 - NAD+ ADP-ribosyltransferase and Organism(s)
  • 4-Hydroxybenzamide | Anti-atherosclerotic Agent Source: MedChemExpress
  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond Source: PMC (NIH)
  • PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells Source: Semantic Scholar

Sources

Comparative

Comprehensive Analysis of the Specificity of N-(2-aminoethyl)-4-hydroxybenzamide in Target Discovery

Executive Summary & Structural Rationale In modern fragment-based drug discovery (FBDD) and chemical proteomics, the ability to tether a pharmacophore to a solid support without obliterating its binding affinity is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD) and chemical proteomics, the ability to tether a pharmacophore to a solid support without obliterating its binding affinity is a critical bottleneck. N-(2-aminoethyl)-4-hydroxybenzamide (AE-4-HBA) (CAS: 90437-28-8) serves as a highly specialized bifunctional chemical probe designed to solve this exact problem [1].

The molecule is composed of two distinct functional zones:

  • The Pharmacophore (4-Hydroxybenzamide): A well-documented structural motif that mimics the nicotinamide ring of NAD⁺. It exhibits moderate binding affinity to Poly(ADP-ribose) polymerases (PARPs), cytochrome P450 enzymes (e.g., CYP51), and certain G protein-coupled receptors (GPCRs) [2][3][4].

  • The Bio-orthogonal Spacer (2-Aminoethyl group): A terminal primary aliphatic amine that acts as a conjugation handle.

The Causality of the Design: Direct conjugation of a linker to the aromatic ring of a benzamide alters its electron density and introduces severe steric clashes within the narrow, hydrophobic catalytic pockets of target enzymes. The 2-aminoethyl spacer provides just enough rotational freedom and distance to allow the 4-hydroxybenzamide moiety to dock deeply into target active sites while the amine remains solvent-exposed for covalent immobilization (e.g., to NHS-ester functionalized resins or sensor chips).

Specificity Comparison: AE-4-HBA vs. Alternative Benzamides

To objectively evaluate the utility of AE-4-HBA, we must compare its target specificity and functional adaptability against other gold-standard benzamide derivatives used in biochemical assays.

Table 1: Comparative Profiling of Benzamide Probes
CompoundPrimary Biological TargetsBinding Affinity ( Kd​ / IC50​ )Immobilization CapacityOff-Target Liability
N-(2-aminoethyl)-4-hydroxybenzamide PARP1, CYP51, GPCRsModerate (1 - 15 µM)Excellent (Primary amine handle)Dopamine receptors
3-Aminobenzamide (3-AB) PARP1, PARP2High (100 - 500 nM)Poor (Aromatic amine is unreactive/sterically hindered)Weak kinase inhibition
4-Hydroxybenzamide CYP51, GPCRsModerate (5 - 15 µM)None (Lacks conjugation handle)Broad
Entinostat (MS-275) HDAC1, HDAC3Very High (100 - 300 nM)Poor (Requires complex synthetic modification)Minimal

Analysis: While 3-Aminobenzamide (3-AB) possesses a higher absolute affinity for PARP enzymes, its amino group is directly attached to the aromatic ring. This makes it a poor nucleophile for standard bioconjugation chemistry and guarantees that any successful conjugation will destroy its binding pose. AE-4-HBA sacrifices a degree of absolute affinity to achieve near-perfect modularity, making it the superior choice for target pull-down assays and surface plasmon resonance (SPR) studies.

Self-Validating Experimental Workflows

To establish trustworthiness in your assay data, the interaction between AE-4-HBA and its targets must be validated through orthogonal methodologies. Below are two optimized, step-by-step protocols designed with built-in causality and self-validation.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To determine label-free, real-time binding kinetics ( Kd​ , kon​ , koff​ ) of recombinant targets to AE-4-HBA. Causality: SPR is chosen over isothermal titration calorimetry (ITC) because the primary amine of AE-4-HBA allows for highly uniform, directional immobilization on a dextran matrix, ensuring the pharmacophore is perfectly oriented toward the solvent.

Step-by-Step Methodology:

  • Surface Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Ligand Immobilization: Dilute AE-4-HBA to 1 mM in 10 mM Sodium Acetate buffer (pH 5.0). Inject over the activated flow cell until a target immobilization level of 200-300 Response Units (RU) is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters. Self-Validation: Leave one flow cell activated and quenched without ligand as a reference channel to subtract bulk refractive index changes.

  • Analyte Injection: Inject purified recombinant PARP1 or CYP51 at varying concentrations (0.5 µM to 20 µM) in HBS-EP+ running buffer.

  • Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to disrupt the hydrogen bonds between the benzamide and the target, returning the baseline to zero.

Protocol B: Affinity Chromatography & Target Pull-Down

Purpose: To isolate endogenous binding partners of AE-4-HBA from complex cellular lysates.

Step-by-Step Methodology:

  • Resin Conjugation: Wash 500 µL of NHS-activated Sepharose 4 Fast Flow resin with cold 1 mM HCl. Immediately add 2 mM AE-4-HBA dissolved in Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3). Rotate at room temperature for 2 hours.

  • Blocking: Wash the resin and block unreacted sites with 0.1 M Tris-HCl (pH 8.0) for 2 hours.

  • Lysate Incubation: Incubate the conjugated resin with 2 mg of clarified HeLa cell lysate overnight at 4°C. Self-Validation: Run a parallel control using ethanolamine-blocked resin (no AE-4-HBA) to identify non-specific background binding.

  • Stringent Washing: Wash the resin 5 times with RIPA buffer to remove weak, non-specific interactors.

  • Competitive Elution: Elute the specifically bound targets by incubating the resin with 10 mM free 4-hydroxybenzamide for 30 minutes. Causality: Competitive elution ensures that only proteins specifically interacting with the benzamide pharmacophore are released, drastically reducing false positives compared to boiling in SDS.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of AE-4-HBA utilization, from bioconjugation to target validation.

G A N-(2-aminoethyl)- 4-hydroxybenzamide B NHS-Ester Activation (EDC/NHS Chemistry) A->B Amine Conjugation C Immobilized Probe (Sensor Chip / Resin) B->C Covalent Bond Formation D Target Incubation (PARP1 / CYP51) C->D Target Capture E Signal Detection (SPR / Western Blot) D->E Binding Quantification

Caption: Workflow for N-(2-aminoethyl)-4-hydroxybenzamide target capture and validation.

Conclusion

N-(2-aminoethyl)-4-hydroxybenzamide is not designed to be the most potent inhibitor in a vacuum; rather, it is engineered for assay survival . By physically decoupling the pharmacophore from the conjugation site via an aliphatic spacer, it allows researchers to confidently map the interactome of benzamide-sensitive targets (like NAD⁺-dependent enzymes and specific GPCRs) without the confounding variables of steric hindrance or loss of ligand integrity.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 10628899, N-(2-aminoethyl)-4-hydroxybenzamide." PubChem. Available at:[Link]

  • Frontiers in Cellular and Infection Microbiology. "Computational analysis of Ayurvedic metabolites for potential treatment of drug-resistant Candida auris (CYP51 targeting)." Frontiers. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 2.4.2.30 - NAD+ ADP-ribosyltransferase and 4-hydroxybenzamide inhibition." BRENDA. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-aminoethyl)-4-hydroxybenzamide

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-(2-aminoethyl)-4-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-(2-aminoethyl)-4-hydroxybenzamide demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While specific toxicological data for N-(2-aminoethyl)-4-hydroxybenzamide is not extensively documented, its molecular structure provides critical clues to its potential hazards. The presence of a phenol group and a benzamide moiety suggests potential for skin and eye irritation, and possible systemic effects if absorbed.[1][2][3] Therefore, our recommendations are grounded in established protocols for handling both phenolic compounds and aromatic amides.[4][5][6]

Hazard Assessment: Understanding the "Why"

N-(2-aminoethyl)-4-hydroxybenzamide is a solid, colorless compound.[7] Its structure combines two key functional groups that dictate its hazard profile and, consequently, our PPE strategy:

  • Phenol Group (4-hydroxy): Phenols are known to be corrosive and can cause severe chemical burns.[2][3][4] They are readily absorbed through the skin and can have moderate systemic toxicity, potentially affecting the central nervous system, liver, and kidneys upon repeated or prolonged exposure.[1][2][5] An insidious property of phenol is its local anesthetic effect, which means initial contact may not cause immediate pain, leading to a false sense of security and prolonged exposure.[2]

  • Benzamide Group: Aromatic amides, such as p-Hydroxybenzamide, are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][8][9][10]

Therefore, the primary risks during handling are skin and eye contact with the solid powder or solutions, and inhalation of airborne dust particles.

Core Protective Measures: Your First Line of Defense

A risk-based approach is crucial for selecting the appropriate level of PPE. The following table summarizes the recommended equipment for various laboratory tasks involving N-(2-aminoethyl)-4-hydroxybenzamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile or Neoprene glovesStandard lab coatNot typically required
Weighing Solid Chemical splash gogglesDouble-gloved Nitrile or Neoprene glovesStandard lab coatRequired: Use in a chemical fume hood or wear a fit-tested respirator with a particulate filter (e.g., N95/FFP2)
Preparing Solutions Chemical splash goggles and face shieldNeoprene or Butyl gloves over nitrile glovesChemical-resistant apron over a standard lab coatRequired: Use in a chemical fume hood
Routine Handling (e.g., transfers) Safety glasses with side shields (minimum); Goggles for splash riskNitrile or Neoprene glovesStandard lab coatWork in a well-ventilated area. Fume hood recommended.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty Neoprene or Butyl glovesChemical-resistant apron or coverallsRequired if dust or aerosols are generated

Detailed PPE Protocols and Rationale

Eye and Face Protection
  • Minimum Requirement: ANSI Z87-compliant safety glasses with side shields must be worn for any task.[11]

  • Elevated Risk: When handling the powder, preparing solutions, or any activity with a potential for splashes, chemical splash goggles are mandatory.[5][12] Goggles provide a complete seal around the eyes, offering superior protection against dust, splashes, and vapors compared to safety glasses.[12] For tasks involving larger volumes (>100 mL) or a significant splash risk, a face shield should be worn in addition to goggles.[1][5][11]

Hand Protection

The selection of appropriate gloves is critical due to the high absorption risk of phenolic compounds.[2]

  • Incidental Contact: For tasks with low splash potential, such as handling sealed containers, double-gloving with standard nitrile gloves is acceptable.[5]

  • Extended Contact/Immersion: When preparing solutions or cleaning spills, more robust gloves are necessary. Neoprene or butyl rubber gloves offer superior protection against phenols and should be worn.[1][2][5] If dexterity is a concern, wearing a more chemical-resistant glove (e.g., neoprene) over a standard nitrile glove provides a good balance of protection and function.[5]

  • Crucial Practice: Gloves must be changed frequently and immediately upon any sign of contamination.[2][5] Always wash hands thoroughly with soap and water after removing gloves.[2][13]

Body Protection
  • A clean, fully buttoned laboratory coat should be worn at all times to protect skin and personal clothing.[5][14]

  • For procedures with a high likelihood of splashing, such as preparing stock solutions or transfers of large volumes, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[5]

  • Full-length pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[5]

Respiratory Protection

Inhalation of the solid powder may cause respiratory irritation.[7][15]

  • Primary Engineering Control: All work that could generate dust, such as weighing or transferring the solid, must be conducted in a certified chemical fume hood.[2][3][5] This is the most effective way to minimize inhalation exposure.

  • Secondary Protection: In the rare event that a fume hood is not available for a task that may generate dust, a fit-tested NIOSH-approved respirator with a particulate filter is required.[7]

Operational and Disposal Plans

Engineering Controls

Beyond PPE, engineering controls are fundamental to a safe working environment.

  • Ventilation: Always handle N-(2-aminoethyl)-4-hydroxybenzamide in a well-ventilated area.[6][7][16] A chemical fume hood is the preferred location for all manipulations of the solid compound and its solutions.[5]

  • Emergency Equipment: An ANSI-approved eyewash station and a safety shower must be immediately accessible (within 10 seconds of travel time) in any area where this compound is handled.[3][5] Ensure all personnel are trained on their location and operation before beginning work.[3]

Step-by-Step PPE Workflow

Properly donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if needed) f3->f4

Caption: PPE Donning and Doffing Workflow.

Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.[2][7]

  • Eye Contact: Immediately and continuously flush the eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[4][7] Do not interrupt flushing.[4] Seek immediate medical attention.[7]

  • Spill Cleanup: For small spills of the solid, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal.[3] For liquid spills, absorb with an inert material like vermiculite or sand.[4] Always wear the appropriate PPE, including double gloves, goggles, and a lab coat, when cleaning spills.[4]

Disposal Plan
  • All waste containing N-(2-aminoethyl)-4-hydroxybenzamide, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6][7] Do not dispose of this chemical down the drain.

Decision Framework for PPE Selection

The following diagram illustrates the logical process for selecting the correct level of personal protective equipment based on the specific task you are performing.

PPE_Decision_Tree start Start: Assess Task with N-(2-aminoethyl)-4-hydroxybenzamide q1 Is there a risk of dust or aerosol generation? (e.g., weighing solid) start->q1 eng_control Work in a Chemical Fume Hood q1->eng_control Yes resp_needed Fume Hood Unavailable: Wear Fit-Tested Respirator q1->resp_needed If Yes & q2 Is there a risk of splashes or sprays? (e.g., preparing solutions) q1->q2 No eng_control->q2 resp_needed->q2 goggles Wear Chemical Splash Goggles q2->goggles Yes safety_glasses Low Risk: Safety Glasses with Side Shields q2->safety_glasses No face_shield High Splash Risk: Add Face Shield over Goggles goggles->face_shield and q3 What is the level of skin contact risk? goggles->q3 face_shield->q3 safety_glasses->q3 heavy_gloves High/Prolonged Risk: Neoprene/Butyl Gloves + Chem-Resistant Apron q3->heavy_gloves High standard_ppe Incidental Contact Risk: Nitrile Gloves (Double) + Standard Lab Coat q3->standard_ppe Low end_node Proceed with Task heavy_gloves->end_node standard_ppe->end_node

Caption: PPE Selection Decision Tree for N-(2-aminoethyl)-4-hydroxybenzamide.

References

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol (concentrated) Safe Method of Use. University of Auckland. [Link]

  • Laboratory Specific Standard Operating Procedures: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • N-(2-Hydroxyethyl)-4-hydroxybenzamide - Hazard Data. US EPA. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Labs Controll. [Link]

  • Personal Protective Equipment for Chemical Exposures - Safe Operating Procedure. University of Tennessee, Knoxville. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • 4-Hydroxybenzamide Safety and Hazards. PubChem - NIH. [Link]

  • N-(2-aminoethyl)-4-hydroxybenzamide. PubChemLite. [Link]

Sources

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